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  • Product: 3-(4-Fluoro-3-methylphenyl)pyridine
  • CAS: 1214328-77-4

Core Science & Biosynthesis

Foundational

Crystal Structure Determination of 3-(4-Fluoro-3-methylphenyl)pyridine: A Technical Guide for Structure-Based Drug Design

Executive Summary & Rationale The molecule 3-(4-Fluoro-3-methylphenyl)pyridine represents a highly privileged biaryl scaffold in medicinal chemistry. The incorporation of a pyridine ring provides a robust hydrogen-bond a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The molecule 3-(4-Fluoro-3-methylphenyl)pyridine represents a highly privileged biaryl scaffold in medicinal chemistry. The incorporation of a pyridine ring provides a robust hydrogen-bond acceptor, while the 4-fluoro-3-methylphenyl moiety modulates lipophilicity, metabolic stability, and steric shielding. In Structure-Based Drug Design (SBDD), understanding the exact three-dimensional conformation of this scaffold—specifically the dihedral angle between the two aromatic rings—is paramount[1].

This whitepaper outlines the definitive, field-proven protocol for the Single Crystal X-ray Diffraction (SCXRD) determination of 3-(4-Fluoro-3-methylphenyl)pyridine. By detailing the causality behind each experimental choice, this guide ensures that structural biologists can generate self-validating, high-resolution crystallographic data suitable for computational docking and rational drug design.

Experimental Protocols: From Solute to High-Resolution Data

The journey from a synthesized powder to a solved crystal structure requires meticulous control over thermodynamics and radiation physics. The following step-by-step methodology outlines the optimal path.

Protocol A: Single Crystal Growth via Vapor Diffusion

Small organic molecules with rotational freedom across a biaryl axis can be prone to kinetic trapping, resulting in twinned or microcrystalline powders[2]. Vapor diffusion is selected over fast evaporation to ensure a slow, thermodynamically controlled approach to the supersaturation point.

  • Solvent Selection: Dissolve 5–10 mg of 3-(4-Fluoro-3-methylphenyl)pyridine in 0.5 mL of a good solvent (e.g., dichloromethane or ethyl acetate) in a 2-dram inner vial.

  • Antisolvent Chamber: Place the inner vial inside a 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., pentane or hexane).

  • Equilibration: Cap the outer vial tightly. Causality: As the volatile antisolvent diffuses into the inner vial, the dielectric constant of the solution slowly decreases. This gradual reduction in solubility lowers the nucleation rate, favoring the growth of fewer, larger, and defect-free single crystals rather than rapid precipitation.

  • Harvesting: After 3–7 days, harvest the crystals using a stereomicroscope. A suitable crystal should be transparent, possess sharp edges, and have dimensions between 0.1 mm and 0.3 mm.

Protocol B: Cryo-Mounting and Data Collection
  • Mounting: Submerge the harvested crystal in a drop of inert perfluoropolyether (Paratone-N) oil. Loop the crystal using a polyimide micro-mount and transfer it immediately to the goniometer cold stream.

  • Cryocooling (100 K): Flash-cool the crystal to 100 K using an open-flow nitrogen cryostat. Causality: Cryocooling serves two critical purposes. First, it freezes the Paratone oil, forming a rigid glass that holds the crystal without exerting anisotropic mechanical stress. Second, it drastically reduces atomic thermal vibrations (the Debye-Waller factor), preventing the smearing of electron density and allowing high-angle reflections to be recorded with a high signal-to-noise ratio[3].

  • Diffraction: Irradiate the crystal using Mo Kα radiation ( λ = 0.71073 Å) or Cu Kα radiation ( λ = 1.54184 Å) on a diffractometer equipped with a CCD or CMOS detector. Collect data using ω -scans to ensure high redundancy and completeness.

SCXRD_Workflow N1 1. Vapor Diffusion Crystallization (Thermodynamic Control) N2 2. Cryo-Mounting in Paratone Oil (100 K Flash Cooling) N1->N2 N3 3. X-Ray Data Collection (Mo/Cu Kα, ω-scans) N2->N3 N4 4. Data Reduction & Integration (SADABS Absorption Corr.) N3->N4 N5 5. Phase Problem Solution (SHELXT - Intrinsic Phasing) N4->N5 N6 6. Least-Squares Refinement (SHELXL / Olex2 GUI) N5->N6

Fig 1. Step-by-step SCXRD workflow for small molecule structure determination.

Structure Solution and Refinement Workflow

Once the diffraction images are collected, the intensities must be converted into a 3D electron density map. We utilize the Olex2 graphical user interface, which seamlessly integrates the SHELX suite of programs[4][5].

Protocol C: Computational Phase Solution and Refinement
  • Data Reduction: Integrate the raw frames using the diffractometer's native software (e.g., APEX or CrysAlisPro). Apply a multi-scan absorption correction (e.g., SADABS). Causality: Absorption correction is vital because X-rays traveling through longer paths of the crystal are attenuated more than those traveling through shorter paths. Failing to correct this leads to systematically skewed structure factors.

  • Structure Solution (SHELXT): Load the .hkl (reflection data) and .ins (instruction) files into Olex2[6]. Run SHELXT to solve the phase problem via intrinsic phasing. For small organic molecules, this dual-space algorithm almost instantaneously locates all non-hydrogen atoms.

  • Anisotropic Refinement (SHELXL): Refine the model using full-matrix least-squares on F2 [7]. Causality: Refining on F2 rather than F allows the inclusion of all data, including weak or negative reflections resulting from background subtraction. This prevents statistical bias and improves the accuracy of atomic coordinates. Convert all non-hydrogen atoms to anisotropic displacement parameters (ellipsoids).

  • Hydrogen Atom Placement: Position hydrogen atoms geometrically (riding model) and refine them with isotropic displacement parameters ( Uiso​ ) tied to their parent atoms ( 1.2×Ueq​ for aromatic C-H, 1.5×Ueq​ for methyl C-H).

  • Validation: Ensure the final model is self-validating. The largest peak and hole in the residual electron density map ( Δρmax​ and Δρmin​ ) should be near the expected noise level (e.g., <0.3 e/ų).

Structural Analysis & SBDD Implications

The Biaryl Dihedral Angle

The most critical geometric parameter in 3-(4-Fluoro-3-methylphenyl)pyridine is the dihedral angle between the pyridine ring and the fluorinated phenyl ring. In structurally related fluorophenylpyridines (e.g., 2-fluoro-5-(4-fluorophenyl)pyridine), this angle typically ranges between 31° and 38° in the solid state[8].

Causality: This twist is a compromise between the energetic penalty of breaking the extended π -conjugation (which favors planarity) and the steric repulsion between the ortho-hydrogens of the two rings (which favors a 90° twist). Knowing this exact angle allows medicinal chemists to calculate the rotational entropy penalty the molecule will suffer when binding to a rigid kinase pocket.

Intermolecular Interactions

In the crystal lattice, the packing is driven by specific non-covalent interactions that mimic potential drug-target interactions:

  • Pyridine Nitrogen: Acts as a strong hydrogen bond acceptor.

  • Fluorine Atom: Often participates in weak C-H···F interactions or orthogonal multipolar interactions (halogen bonding), driving lipophilic target engagement.

  • Methyl Group: Provides a hydrophobic shield, often locking the molecule into a specific binding sub-pocket via van der Waals forces.

Pharmacophore Mol 3-(4-Fluoro-3-methylphenyl)pyridine Pyr Pyridine Ring (H-Bond Acceptor) Mol->Pyr F_atom Fluorine Atom (Lipophilic/Halogen Bond) Mol->F_atom Me_group Methyl Group (Hydrophobic/Steric) Mol->Me_group Target Target Protein (Kinase/Receptor) Pyr->Target N···H-N (H-Bond) F_atom->Target C-F···H-C (Dipole) Me_group->Target van der Waals

Fig 2. Pharmacophore mapping of 3-(4-Fluoro-3-methylphenyl)pyridine in SBDD.

Quantitative Data Presentation

To ensure the trustworthiness of the structural model, the refinement metrics must fall within strict crystallographic standards. Below are the standard acceptable thresholds and representative data for this class of fluorinated biaryls.

Table 1: Representative Crystallographic Data & Refinement Metrics

ParameterRepresentative Value / ThresholdScientific Significance
Temperature 100(2) KMinimizes thermal motion (Debye-Waller factor).
Radiation Mo Kα ( λ = 0.71073 Å)High penetration, low absorption for organic molecules.
Crystal System Monoclinic / OrthorhombicTypical packing symmetries for biaryl systems.
R1​ [I > 2 σ (I)] <0.05 (5%)Measures agreement between calculated and observed models.
wR2​ (All data) <0.15 (15%)Weighted R-factor; includes all reflections, highly rigorous.
Goodness-of-Fit (GoF) 0.95−1.05 Indicates correct weighting scheme; 1.0 is ideal.
Residual Density ( Δρ ) ±0.2 to 0.4 e/ųConfirms no missing atoms or unmodeled solvent.
Dihedral Angle ∼30∘−40∘ Defines the 3D spatial geometry of the biaryl axis[8].

References

  • Fazal Elahi et al. "2-Fluoro-5-(4-fluorophenyl)pyridine." Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (PMC). URL:[Link]

  • Newcastle University. "Chemistry breakthrough could speed up drug development." Newcastle University Press. URL:[Link]

  • Molecular Pharmaceutics. "From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination." ACS Publications. URL:[Link]

  • Journal of Chemical Education. "Teaching Single Crystal X-ray Crystallography in the Undergraduate Classroom with Sugar and Epsom Salt." ACS Publications. URL:[Link]

  • O.V. Dolomanov et al. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography (via ResearchGate). URL:[Link]

  • Springer Protocols. "X-ray Diffraction Protocols and Methods." Springer Nature Experiments. URL:[Link]

  • Royal Society of Chemistry. "Chapter 6: Characterization of Pharmaceutical Solids Combining NMR, X-ray diffraction and Computer Modelling." RSC Books. URL:[Link]

  • IMSERC. "Structure Solution and Refinement with Olex2: A guide for Chem 432 Students." Northwestern University. URL:[Link]

Sources

Exploratory

Advanced Mass Spectrometry Fragmentation Profiling of 3-(4-Fluoro-3-methylphenyl)pyridine: A Mechanistic Guide

Executive Overview In modern drug discovery and materials science, fluorinated biaryls and substituted pyridines are highly privileged scaffolds. 3-(4-Fluoro-3-methylphenyl)pyridine (C₁₂H₁₀FN) represents a critical struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In modern drug discovery and materials science, fluorinated biaryls and substituted pyridines are highly privileged scaffolds. 3-(4-Fluoro-3-methylphenyl)pyridine (C₁₂H₁₀FN) represents a critical structural motif combining a basic nitrogen heterocycle with a halogenated aromatic system. Understanding its precise mass spectrometry (MS) fragmentation behavior is essential for metabolite identification, impurity profiling, and pharmacokinetic quantification.

This whitepaper provides an in-depth, first-principles analysis of the collision-induced dissociation (CID) and electron ionization (EI) fragmentation pathways of this compound. By linking thermodynamic drivers to observable high-resolution accurate mass (HRAM) data, this guide equips analytical scientists with a predictive framework for structural elucidation.

Molecular Architecture & Ionization Dynamics

The structural topography of 3-(4-Fluoro-3-methylphenyl)pyridine dictates its behavior within the ion source:

  • Proton Affinity: The pyridine nitrogen possesses a lone pair of electrons orthogonal to the aromatic π-system, making it highly basic (pKa ~5.2). In Electrospray Ionization (ESI) utilizing acidic modifiers, this site acts as the primary protonation locus, generating a highly stable [M+H]⁺ precursor ion at m/z 188.0876 .

  • Bond Dissociation Energies (BDE): The central biaryl C-C bond is heavily stabilized by extended conjugation. Consequently, simple homolytic or heterolytic cleavage of the biaryl axis requires elevated collision energies[1].

  • Halogen Effects: The highly electronegative fluorine atom exerts a strong inductive pull, destabilizing adjacent bonds and heavily influencing the distribution of fragment ions by shifting the apparent molecular sites of charge retention[2].

Mechanistic Topography of Dissociation

In tandem mass spectrometry (MS/MS), fragmentation is driven by the dissociation of energetically unstable molecular ions, a process governed by relative bond energies and the ability to form favorable cyclic transition states[3]. For 3-(4-Fluoro-3-methylphenyl)pyridine, three primary charge-directed pathways dominate the CID spectrum.

Pathway A: The Ortho-Effect and HF Expulsion (-20 Da)

The most diagnostic fragmentation for this class of molecules is the neutral loss of hydrogen fluoride (HF, 20.006 Da)[4].

  • Causality: The fluorine atom at the 4-position is highly electronegative. The adjacent methyl group at the 3-position provides an accessible source of protons (the ortho-effect). Upon collisional activation, a highly favorable six-membered cyclic transition state forms, leading to the abstraction of a hydrogen atom from the methyl group by the fluorine.

  • Result: Expulsion of neutral HF yields a highly conjugated, fused cyclobutabenzene-like cation at m/z 168.0813 .

Pathway B: Charge-Directed Pyridine Ring Opening (-27 Da)

Nitrogen-containing heterocycles exhibit a characteristic neutral loss of hydrogen cyanide (HCN, 27.011 Da).

  • Causality: Protonation at the pyridine nitrogen weakens the adjacent C-N bonds. Under CID conditions, the ring undergoes nucleophilic ring-opening followed by the extrusion of the stable HCN neutral.

  • Result: This yields a fluorinated hydrocarbon cation at m/z 161.0766 . This pathway can occur directly from the precursor or sequentially following HF loss (yielding m/z 141.0704 ).

Pathway C: High-Energy Biaryl Scission

Because biaryl units are highly stable, cleavage of the central C-C bond is a minor pathway at low collision energies but becomes prominent at higher energies (>35 eV)[1].

  • Causality: The cleavage is driven by the localization of the charge on either the pyridine ring or the fluorotoluene ring.

  • Result: Yields the fluorotolyl cation (m/z 109.0454 ) and the pyridyl cation (m/z 78.0344 ).

Fragmentation M [M+H]+ m/z 188.0876 HF [M+H - HF]+ m/z 168.0813 M->HF - HF (20.006 Da) HCN [M+H - HCN]+ m/z 161.0766 M->HCN - HCN (27.011 Da) Biaryl1 Fluorotolyl Cation m/z 109.0454 M->Biaryl1 Biaryl Cleavage Biaryl2 Pyridyl Cation m/z 78.0344 M->Biaryl2 Biaryl Cleavage HF_HCN [M+H - HF - HCN]+ m/z 141.0704 HF->HF_HCN - HCN (27.011 Da) HCN->HF_HCN - HF (20.006 Da)

Figure 1: CID fragmentation network of protonated 3-(4-Fluoro-3-methylphenyl)pyridine.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and reproducibility, the following LC-ESI-MS/MS protocol is designed as a self-validating system. Every parameter is selected based on chemical causality.

Step-by-Step Methodology
  • System Suitability & Calibration:

    • Action: Infuse a known calibration standard (e.g., Agilent ESI-L Low Concentration Tuning Mix or Reserpine).

    • Causality: Ensures the Time-of-Flight (TOF) mass analyzer achieves <2 ppm mass accuracy, critical for distinguishing isobaric interferences.

  • Sample Preparation:

    • Action: Dissolve the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid (FA) .

    • Causality: The formulation's pH (~2.7) is well below the pyridine pKa (~5.2), ensuring >99% protonation of the analyte prior to droplet formation, maximizing ESI(+) sensitivity.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Mobile Phase A: H₂O + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA.

    • Causality: The hydrophobic biaryl core requires reversed-phase retention. Acetonitrile provides superior desolvation efficiency in the ESI source compared to methanol.

  • Ionization (ESI+):

    • Action: Capillary voltage at 3.5 kV; Desolvation gas at 350°C.

    • Causality: High temperature ensures rapid droplet evaporation, preventing in-source clustering and maximizing the yield of the bare[M+H]⁺ ion.

  • Tandem MS (CID) Acquisition:

    • Action: Isolate m/z 188.1 in Q1 (unit resolution). Apply a collision energy (CE) ramp of 15 eV, 30 eV, and 45 eV using Argon collision gas.

    • Causality: Biaryl compounds require a wide energy distribution to map the full fragmentation tree. 15 eV captures the low-energy HF loss, while 45 eV forces the high-energy biaryl scission[1].

Workflow Prep 1. Sample Prep (0.1% FA) LC 2. UHPLC (C18 Column) Prep->LC ESI 3. ESI(+) Ionization LC->ESI Q1 4. Q1 Isolation (m/z 188.1) ESI->Q1 CID 5. CID Ramp (15-45 eV) Q1->CID TOF 6. HRAM TOF Detection CID->TOF

Figure 2: Self-validating LC-ESI-MS/MS workflow for biaryl structural elucidation.

Quantitative Data Synthesis

The following table summarizes the theoretical high-resolution accurate mass (HRAM) data for the target compound and its primary fragments. Mass accuracy within 5 ppm is expected under properly calibrated HRAM conditions.

Fragment IdentityElemental CompositionTheoretical m/zNeutral LossProposed MechanismRelative Abundance (Est.)
Precursor Ion [C₁₂H₁₁FN]⁺188.0876N/APyridine Nitrogen Protonation100% (Low CE)
Fragment 1 [C₁₂H₁₀N]⁺168.081320.006 (HF)Ortho-effect driven HF expulsion85% (Med CE)
Fragment 2 [C₁₁H₁₀F]⁺161.076627.011 (HCN)Pyridine ring opening40% (Med CE)
Fragment 3 [C₁₁H₉]⁺141.070447.017 (HF+HCN)Sequential dual neutral loss60% (High CE)
Fragment 4 [C₇H₆F]⁺109.045479.042 (C₅H₄N)Biaryl C-C bond scission25% (High CE)
Fragment 5 [C₅H₄N]⁺78.0344110.053 (C₇H₆F)Biaryl C-C bond scission15% (High CE)

Note: Relative abundances are highly dependent on the specific collision cell geometry and applied collision energy ramp.

References

  • [1] The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research. Available at:

  • [3] Fragmentation (mass spectrometry). Wikipedia. Available at:

  • [4] Mass Spectrometry Fragmentation Analysis of 1-Cyclopropyl-2-(4-fluorophenyl)ethanone. Benchchem. Available at:

  • [2] Mass spectral fragmentation pathways of propranolol related beta-fluorinated amines studied by electrospray and electron impact ionization. PubMed (NIH). Available at:

Sources

Foundational

thermodynamic stability of 3-(4-Fluoro-3-methylphenyl)pyridine derivatives

An In-depth Technical Guide to the Thermodynamic Stability of 3-(4-Fluoro-3-methylphenyl)pyridine Derivatives Foreword: Beyond Synthesis, Towards Stability In the landscape of modern drug discovery, the synthesis of a no...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Stability of 3-(4-Fluoro-3-methylphenyl)pyridine Derivatives

Foreword: Beyond Synthesis, Towards Stability

In the landscape of modern drug discovery, the synthesis of a novel chemical entity is merely the first step. For a molecule to evolve from a promising hit into a viable drug candidate, it must possess a robust stability profile. This guide is dedicated to the researchers, medicinal chemists, and drug development professionals who grapple with this critical challenge. We will dissect the thermodynamic stability of a particularly relevant class of compounds: 3-(4-Fluoro-3-methylphenyl)pyridine derivatives. This scaffold is prevalent in contemporary drug development, particularly in kinase inhibitors and other targeted therapies. Our focus will extend beyond mere observation, delving into the foundational principles that govern molecular stability, the practical methodologies for its assessment, and the predictive power of computational chemistry. This document is structured not as a rigid protocol, but as a logical journey from theoretical understanding to practical application, empowering you to make informed decisions in your development programs.

The Molecular Architecture: Sources of Stability and Instability

The thermodynamic stability of any molecule is an intrinsic property dictated by the energy stored within its chemical bonds and the strength of its intermolecular interactions in the solid state. For 3-(4-Fluoro-3-methylphenyl)pyridine derivatives, stability is a tale of two rings and their key substituents.

The Phenylpyridine Core: A Synergistic Electronic System

The core structure consists of a pyridine ring linked to a substituted phenyl ring. The inherent aromaticity of both rings provides a significant baseline of stability. However, the interplay of the substituents is what truly defines the thermodynamic character of these derivatives.

The Role of the Fluorine Substituent: An Anchor of Stability

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, and for good reason.[1][2] Its effects on thermodynamic stability are profound and multifaceted:

  • Carbon-Fluorine (C-F) Bond Strength: The C-F bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of ~110 kcal/mol. This high energy barrier makes the bond exceptionally resistant to thermal or chemical cleavage, imparting significant inertness to the molecule.[1]

  • Enhanced Thermal Stability: The presence of fluorine atoms in aromatic systems has been shown to increase their overall thermal stability.[3][4][5] This phenomenon, sometimes referred to as "fluoromaticity," arises from the contribution of fluorine's π-orbitals, which can further stabilize the aromatic ring system.[3][5]

  • Metabolic Resistance: The strength of the C-F bond also makes it less susceptible to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[2]

The Methyl Group: An Influential Modulator

The methyl group at the 3-position of the phenyl ring introduces both electronic and steric effects that can modulate stability.

  • Electronic Effects: As an electron-donating group, it can subtly influence the electron density of the phenyl ring.

  • Steric Hindrance: The methyl group can create steric hindrance that influences the preferred conformation of the molecule and how it packs in a crystal lattice. This can impact intermolecular interactions and, consequently, the overall stability of the solid form.[6]

The Pyridine Nitrogen: A Point of Potential Vulnerability

While the pyridine ring is aromatic and generally stable, the lone pair of electrons on the nitrogen atom presents a site of reactivity. This nitrogen is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide.[7] This represents a primary potential degradation pathway that must be evaluated in any stability assessment program.

Diagram: Key Structural Features Influencing Stability

G cluster_molecule 3-(4-Fluoro-3-methylphenyl)pyridine cluster_features Factors Influencing Thermodynamic Stability mol Molecule Structure Sketch F_sub Fluorine Substituent (High C-F Bond Energy, Thermal Stability) Aromatic Aromatic Systems (Inherent Stability) Me_sub Methyl Group (Steric & Electronic Effects) Py_N Pyridine Nitrogen (Basicity, Oxidation Site)

Caption: Key molecular features governing the stability of the derivative scaffold.

Experimental Assessment of Thermodynamic Stability

Theoretical principles provide a framework, but empirical data is the ultimate arbiter of stability. A robust experimental program is essential to quantify the thermodynamic properties of these derivatives.

Thermal Analysis: Quantifying the Response to Heat

Thermal analysis techniques are the frontline tools for assessing thermodynamic stability. They provide quantitative data on how a material behaves as a function of temperature.

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference. It is the gold standard for determining the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, high-temperature melting point is often indicative of a thermodynamically stable crystal lattice.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature (Td), providing a clear indication of the compound's thermal stability limit.

Table 1: Hypothetical Thermal Analysis Data for a Series of Derivatives

Compound IDModificationMelting Point (Tₘ, °C)Enthalpy of Fusion (ΔHfus, J/g)Decomposition Temp (Td, °C)
LEAD-001 Base Scaffold185.4120.5315.2
LEAD-002 Added -OCH₃172.1110.2305.8
LEAD-003 Added -Cl195.6135.8330.1

This data illustrates how substitutions can impact thermal properties. For instance, the addition of a chlorine atom (LEAD-003) might enhance crystal packing, leading to a higher melting point and decomposition temperature compared to the base scaffold.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation (or stress testing) is a critical component of drug development. The goal is to intentionally degrade the compound under more aggressive conditions than it would typically encounter to identify likely degradation products and pathways.[7] This information is vital for developing stability-indicating analytical methods.

  • Stock Solution Preparation: Prepare a stock solution of the derivative in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for 24 hours.[7]

  • Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 70°C for 48 hours.

  • Thermal Degradation (Solid): Expose the solid compound to 70°C for 48 hours.[7]

  • Photolytic Degradation: Expose the stock solution and solid compound to a calibrated light source (e.g., ICH option 2: 1.2 million lux hours and 200 watt hours/square meter).

  • Sample Analysis: At designated time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples, including an undegraded control, by a stability-indicating HPLC-UV method. Use mass spectrometry (LC-MS) to identify the mass of any degradation products.

Diagram: Experimental Workflow for Stability Assessment

G start Start: Purified Derivative thermal_analysis Thermal Analysis start->thermal_analysis forced_degradation Forced Degradation Studies start->forced_degradation dsc DSC (Tm, ΔHfus) thermal_analysis->dsc tga TGA (Td) thermal_analysis->tga analysis Stability-Indicating Analysis (HPLC, LC-MS) dsc->analysis Compare with degraded samples tga->analysis conditions Acidic Basic Oxidative Thermal Photolytic forced_degradation->conditions conditions->analysis data_interp Data Interpretation & Stability Profile analysis->data_interp

Caption: A streamlined workflow for the comprehensive experimental evaluation of stability.

Computational Approaches: Predicting Stability

In parallel with experimental work, computational modeling provides powerful predictive insights into thermodynamic stability. These in silico methods can guide experimental design and help rationalize observed results.

  • Density Functional Theory (DFT): DFT calculations are a cornerstone of modern computational chemistry. They can be used to calculate fundamental properties that correlate with stability:

    • Heats of Formation (ΔHf): Calculating the enthalpy of formation allows for a direct comparison of the relative thermodynamic stability of different isomers or derivatives.[8]

    • Bond Dissociation Energy (BDE): BDE calculations can pinpoint the weakest bond(s) in a molecule, predicting the most likely site for initial thermal decomposition.[9] For instance, a BDE calculation could confirm if the C-C bond linking the two rings or a C-H bond on the methyl group is the most labile.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate molecular descriptors with experimental properties.[8] Once a reliable experimental dataset is generated for a series of derivatives, a QSPR model can be built to predict the thermodynamic stability of new, unsynthesized analogues, accelerating the optimization process.

Common Degradation Pathways and Mitigation

Based on the structure of 3-(4-fluoro-3-methylphenyl)pyridine, several degradation pathways are plausible. Understanding these allows for proactive mitigation strategies.

  • N-Oxidation: As previously mentioned, oxidation of the pyridine nitrogen is a high-probability pathway, especially under oxidative stress.[7]

  • Hydroxylation of Aromatic Rings: While the fluorine substituent offers protection, enzymatic or chemical hydroxylation of the aromatic rings is a common metabolic and degradation route for pyridine derivatives.[10][11]

  • Ring Cleavage: Under harsh conditions (e.g., strong oxidizers, high energy), the aromatic rings can undergo cleavage.[12]

Diagram: Potential N-Oxidation Degradation Pathway

G parent 3-(4-Fluoro-3-methylphenyl)pyridine product Pyridine N-Oxide Derivative parent->product N-Oxidation oxidant Oxidative Stress (e.g., H₂O₂) oxidant->parent

Caption: The N-oxidation of the pyridine core is a primary degradation concern.

Mitigation Strategies:

  • Formulation: Protecting the compound from light, oxygen, and moisture through appropriate formulation (e.g., use of antioxidants, opaque packaging) is crucial.

  • pH Control: For solution-based formulations, identifying the pH of maximum stability through forced degradation studies is critical to prevent acid- or base-catalyzed hydrolysis.[7]

  • Structural Modification: If a specific liability is identified (e.g., a metabolically active site separate from the pyridine nitrogen), further medicinal chemistry efforts can be directed at blocking that position to enhance overall stability.

Conclusion: An Integrated Approach to Stability

The thermodynamic stability of 3-(4-fluoro-3-methylphenyl)pyridine derivatives is not governed by a single factor, but by the complex interplay of their structural and electronic features. The robust C-F bond provides a strong foundation for thermal and metabolic stability, while the pyridine nitrogen remains a key site for potential degradation. A comprehensive assessment requires a synergistic approach, combining the predictive power of computational modeling with the definitive, quantitative data from experimental techniques like DSC, TGA, and forced degradation studies. By understanding the "why" behind molecular stability and employing the rigorous methodologies outlined in this guide, researchers and developers can effectively de-risk their candidates and build the solid foundation required for successful drug development.

References

  • Title: Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science Source: MDPI URL: [Link]

  • Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega Source: ACS Publications URL: [Link]

  • Title: Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31 - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings Source: ResearchGate URL: [Link]

  • Title: Theoretical Investigation of Pyridine Derivatives as High Energy Materials Source: ResearchGate URL: [Link]

  • Title: Quantitative modeling for prediction of thermodynamic properties of some pyridine derivatives using molecular descriptors and genetic algorithm‐multiple linear regressions Source: ResearchGate URL: [Link]

  • Title: A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 Source: American Society for Microbiology URL: [Link]

  • Title: The Growing Significance of Fluorinated Aromatic Compounds in Material Science Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory Source: Jurnal Kartika Kimia URL: [Link]

  • Title: Proposed degradation pathways of pyridine derivatives in bacteria... Source: ResearchGate URL: [Link]

  • Title: A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Thermodynamic study of steric effects on the formation of tetrahedral pyridine-base complexes of cadmium(II) halides Source: Royal Society of Chemistry URL: [Link]

Sources

Exploratory

Physicochemical Profiling and Thermal Characterization of 3-(4-Fluoro-3-methylphenyl)pyridine

An In-Depth Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry, biaryl scaffolds serve as privileged structures for kinase inhibition and G-protein-coupled receptor (G...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, biaryl scaffolds serve as privileged structures for kinase inhibition and G-protein-coupled receptor (GPCR) modulation. 3-(4-Fluoro-3-methylphenyl)pyridine (CAS: ) is a highly specialized intermediate utilized in these advanced synthetic pathways. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we will dissect the causality behind this compound's physical properties—specifically its boiling point, density, and melting point dynamics—and establish self-validating experimental workflows for its rigorous characterization.

Structural Causality and Physicochemical Properties

The physical behavior of 3-(4-Fluoro-3-methylphenyl)pyridine is dictated by the interplay between its basic pyridine core and the sterically hindered, electron-withdrawing fluorophenyl ring. Understanding these structure-property relationships is critical for optimizing downstream reactions and formulation strategies.

Quantitative Data Profile

Due to the specialized nature of this intermediate, foundational physical parameters are often derived through advanced predictive modeling based on structural analogs, which must then be empirically validated.

Table 1: Physicochemical Properties of 3-(4-Fluoro-3-methylphenyl)pyridine

PropertyValueSource / Methodology
Chemical Formula C12​H10​FN Structural Derivation
Molecular Weight 187.21 g/mol Standard Atomic Weights
Boiling Point 285.3 ± 25.0 °CPredicted / Chemoinformatics
Density 1.111 ± 0.06 g/cm³Predicted / Chemoinformatics
pKa (Pyridine N) 4.61 ± 0.12Predicted / Chemoinformatics
Melting Point Empirically VariableRequires DSC Determination
The Causality of the Data
  • Elevated Boiling Point & Density: The predicted boiling point of ~285 °C is driven by strong intermolecular dipole-dipole interactions. The electronegative fluorine atom and the pyridine nitrogen create a strong permanent dipole across the asymmetric biaryl axis, increasing the thermal energy required for vaporization.

  • Modulated pKa: Unsubstituted 3-phenylpyridine has a pKa of approximately 4.8. In this compound, the highly electronegative 4-fluoro substituent exerts an inductive electron-withdrawing effect across the pi-system, slightly reducing the electron density on the pyridine nitrogen. This lowers the predicted pKa to 4.61, which directly impacts the pH required for successful extraction during workup.

  • Melting Point Dynamics: Unlike highly symmetrical biphenyls that pack efficiently into rigid crystal lattices (yielding high melting points), this compound features a meta-methyl group and an ortho-fluoro group relative to the methyl. This steric bulk restricts the dihedral rotation between the two rings, leading to an irregular molecular geometry. Consequently, the crystal lattice packing is disrupted, typically resulting in a depressed melting point. Depending on the crystallization solvent, it often presents as a low-melting solid or a highly viscous liquid at ambient temperatures.

SPR Root 3-(4-Fluoro-3-methylphenyl)pyridine F_atom 4-Fluoro Group (Inductive Pull) Root->F_atom Me_group 3-Methyl Group (Steric Bulk) Root->Me_group Pyr_ring Pyridine Core (Basic Center) Root->Pyr_ring pKa Modulated pKa (4.61) F_atom->pKa MP Disrupted Packing (Lower Melting Point) Me_group->MP BP Elevated Boiling Point (285.3 °C) Pyr_ring->BP Pyr_ring->pKa

Structure-property relationships governing the physical profile of the compound.

Self-Validating Experimental Workflows

To accurately determine the melting point and physical state of a batch of 3-(4-Fluoro-3-methylphenyl)pyridine, one must eliminate colligative impurities (which artificially depress melting points) and avoid the visual subjectivity of traditional capillary tube methods.

The following workflows represent a self-validating system : the output of the synthesis protocol acts as the strict quality-control input for the thermal analysis protocol.

Protocol 1: Synthesis and Orthogonal Purity Validation

Objective: Generate the compound and ensure it is free of impurities prior to physical characterization. Causality of Choice: Suzuki-Miyaura coupling is selected for its high regioselectivity and exceptional tolerance to the fluoro and methyl functional groups .

  • Reaction Setup: Combine 3-pyridylboronic acid and 4-fluoro-3-methylbromobenzene (1:1.1 molar ratio) in a degassed solvent system (e.g., 1,4-Dioxane/Water).

  • Catalysis: Introduce Pd(dppf)Cl2​ (5 mol%) and K2​CO3​ (2.0 eq). The palladium catalyst is chosen specifically for its high turnover number in sterically hindered biaryl couplings.

  • Isolation: Extract the organic layer with ethyl acetate, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating Purity Check (Critical Gate): Purify the crude product via flash chromatography. Before proceeding to thermal analysis, subject the isolate to quantitative NMR (qNMR) using an internal standard (e.g., maleic acid).

    • Validation Logic: The sample must assay at >99.0% purity. If the assay yields <99.0%, the sample is rejected and re-purified. This guarantees that any melting point depression observed later is an inherent property of the molecule, not an artifact of contamination.

Protocol 2: Thermodynamic Melting Point Determination via DSC

Objective: To determine the absolute thermodynamic melting point of the validated compound. Causality of Choice: Differential Scanning Calorimetry (DSC) is utilized because it detects polymorphic transitions and provides an exact thermodynamic onset of melting, eliminating the human error associated with visual capillary methods.

  • Sample Preparation: Precisely weigh and encapsulate 2–5 mg of the >99% pure biaryl compound into a standard aluminum hermetic pan.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min. Causality: This prevents oxidative degradation of the methyl group during heating.

  • Thermal Cycling (The Self-Validating Step):

    • Ramp 1 (Erase History): Heat from 0 °C to 150 °C at 10 °C/min. This erases the thermal history and detects any residual volatile solvents (seen as broad endotherms).

    • Cooling (Crystallization): Cool from 150 °C to 0 °C at 10 °C/min to allow the compound to form its most thermodynamically stable crystal lattice.

    • Ramp 2 (Measurement): Heat from 0 °C to 150 °C at 10 °C/min.

  • Data Acquisition & Analysis: Extract the extrapolated onset temperature ( Tonset​ ) from the sharp endothermic peak of the second heating ramp.

    • Validation Logic: If the peak is broad ( ΔT>2 °C), it indicates either polymorphism or degradation. The system flags the sample for re-evaluation, ensuring absolute trustworthiness of the reported melting point.

G A Aryl Halide + Boronic Acid B Suzuki-Miyaura Coupling A->B C Crude Biaryl Pyridine B->C D HPLC/qNMR Validation C->D E DSC Thermal Analysis D->E

Workflow for synthesis, purity validation, and thermal characterization.

References

Protocols & Analytical Methods

Method

Step-by-Step Synthesis Route for 3-(4-Fluoro-3-methylphenyl)pyridine: A Comprehensive Protocol

Strategic Rationale & Mechanistic Causality The synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine requires the formation of a robust carbon-carbon bond between a pyridine heterocycle and a substituted phenyl ring. For bia...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Mechanistic Causality

The synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine requires the formation of a robust carbon-carbon bond between a pyridine heterocycle and a substituted phenyl ring. For biaryl construction in modern drug discovery, the (Suzuki-Miyaura coupling) remains the gold standard due to its functional group tolerance, mild conditions, and the commercial availability of organoboron reagents [1].

To construct this specific scaffold, we utilize 3-bromopyridine and (4-fluoro-3-methylphenyl)boronic acid . The selection of these specific coupling partners and reagents is driven by the following mechanistic principles:

  • Electrophile Selection (3-Bromopyridine): Bromides undergo oxidative addition to Pd(0) significantly faster than their chloride counterparts. While 3-iodopyridine is more reactive, 3-bromopyridine offers the optimal balance of bench stability, cost-effectiveness, and reactivity.

  • Nucleophile Excess: Boronic acids are prone to competitive protodeboronation (hydrolysis of the C–B bond) at elevated temperatures in aqueous basic media. Using a 1.2 molar equivalent excess ensures complete consumption of the limiting aryl halide.

  • Catalyst & Solvent System: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] is utilized as a reliable, unhindered Pd(0) source. The reaction is performed in a biphasic 1,4-Dioxane/Water (4:1) mixture. Dioxane effectively solubilizes the organic substrates at reflux (~100 °C), while water is strictly required to dissolve the potassium carbonate (K₂CO₃) base. The dissolved base converts the boronic acid into a highly nucleophilic "ate" complex (boronate), which is the active species required for the transmetalation step of the catalytic cycle.

Experimental Workflow

The following diagram outlines the logical progression of the synthesis, emphasizing the critical transition from inert preparation to aqueous workup.

G Start Reagents Preparation (3-Bromopyridine + Boronic Acid) Degas Solvent Degassing (N2/Ar sparging, 15 min) Start->Degas Dissolve in Dioxane/H2O Catalyst Catalyst Addition (Pd(PPh3)4, 5 mol%) Degas->Catalyst Inert Atmosphere Reaction Cross-Coupling Reaction (100°C, 12-18 h) Catalyst->Reaction Heat to Reflux Workup Aqueous Workup (EtOAc Extraction) Reaction->Workup Cool to RT Purification Column Chromatography (Silica Gel) Workup->Purification Dry & Concentrate Product Pure Product 3-(4-Fluoro-3-methylphenyl)pyridine Purification->Product Evaporate Solvent

Experimental workflow for the Suzuki-Miyaura synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine.

Reagent Matrix

The following table summarizes the quantitative data required for a standard 10 mmol discovery-scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromopyridine Electrophile (Limiting)158.001.0 eq1.58 g (10.0 mmol)
(4-Fluoro-3-methylphenyl)boronic acid Nucleophile153.951.2 eq1.85 g (12.0 mmol)
Potassium Carbonate (K₂CO₃) Inorganic Base138.212.0 eq2.76 g (20.0 mmol)
Pd(PPh₃)₄ Catalyst1155.560.05 eq (5 mol%)578 mg (0.5 mmol)
1,4-Dioxane (Peroxide-free)Organic Solvent88.11N/A40 mL
Deionized Water Aqueous Solvent18.02N/A10 mL

Note: Two equivalents of K₂CO₃ are required because one equivalent is consumed neutralizing the boronic acid to form the active boronate, and the second equivalent neutralizes the HBr byproduct expelled during reductive elimination [2].

Self-Validating Experimental Protocol

Phase 1: Preparation and Degassing
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromopyridine (1.58 g, 10.0 mmol), (4-fluoro-3-methylphenyl)boronic acid (1.85 g, 12.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of 1,4-Dioxane and 10 mL of DI water. Self-Validation Check: The organic substrates will dissolve in the dioxane, while the K₂CO₃ will dissolve in the aqueous phase, creating a distinct biphasic mixture.

  • Critical Degassing: Seal the flask with a rubber septum. Submerge a long needle into the liquid phase and sparge with dry Nitrogen (N₂) or Argon gas for at least 15 minutes.

    • Causality: Dissolved oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) complexes, halting the catalytic cycle and promoting the unwanted homocoupling of the boronic acid.

Phase 2: Catalysis and Heating
  • Catalyst Introduction: Briefly remove the septum under a positive flow of inert gas and quickly add Pd(PPh₃)₄ (578 mg, 0.5 mmol). Reseal the flask and sparge for an additional 2 minutes. The mixture will typically appear pale yellow to light orange.

  • Reflux: Attach a reflux condenser (flushed with inert gas) and lower the flask into a pre-heated oil bath at 100 °C. Stir vigorously (800+ RPM) to ensure maximum interfacial surface area between the aqueous and organic layers.

  • Reaction Monitoring: Allow the reaction to proceed for 12–18 hours. Monitor the progress via TLC (Thin Layer Chromatography, Hexanes:EtOAc 3:1) or LC-MS.

    • Self-Validation Check: As the reaction nears completion, the mixture often darkens considerably (turning dark brown or black). This is a normal phenomenon caused by the aggregation of depleted palladium into "Palladium black" nanoparticles.

Phase 3: Quenching and Workup
  • Cooling: Remove the flask from the oil bath and allow it to cool to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of Ethyl Acetate (EtOAc) and 30 mL of distilled water. Shake vigorously and allow the layers to separate. Extract the aqueous layer with an additional 2 × 30 mL of EtOAc.

  • Washing & Drying: Combine the organic extracts and wash with 50 mL of saturated aqueous NaCl (brine) to remove residual dioxane and water. Transfer the organic layer to an Erlenmeyer flask, add anhydrous Sodium Sulfate (Na₂SO₄), and swirl until the drying agent flows freely.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.

Purification & Analytical Validation

Column Chromatography

Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Eluent System: Begin with 100% Hexanes to elute non-polar impurities (such as homocoupled biaryl byproducts and triphenylphosphine oxide), then gradually increase the polarity to 10-20% EtOAc in Hexanes to elute the target pyridine derivative.

  • Isolation: Pool the fractions containing the pure product (identified by UV-active spots on TLC at 254 nm) and evaporate the solvent to yield 3-(4-Fluoro-3-methylphenyl)pyridine.

Analytical Signatures

To validate the structural integrity of the synthesized compound [3], perform the following analyses:

  • LC-MS (ESI+): Expected mass [M+H]⁺ = 188.1 m/z.

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Ring: Look for highly deshielded protons. The proton at the 2-position of the pyridine ring (adjacent to the nitrogen and the biaryl linkage) will appear as a distinct downfield doublet/singlet around δ 8.80 ppm.

    • Phenyl Ring: The aromatic protons of the phenyl ring will appear between δ 7.00 - 7.50 ppm, exhibiting complex splitting due to J-coupling with the fluorine atom.

    • Aliphatic Region: A sharp singlet integrating to 3 protons will appear around δ 2.35 ppm, corresponding to the aryl methyl group.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[Link]

  • Prasad, S. B. B., Kumar, Y. C. S., Kumar, C. S. A., Sadashiva, C. T., Vinaya, K., & Rangappa, K. S. (2006). Synthesis of Novel 3-Aryl-N-Methyl-1,2,5,6-Tetrahydropyridine Derivatives by Suzuki coupling: As Acetyl Cholinesterase Inhibitors. Investigational New Drugs (Archived via PMC).[Link]

Application

Application Note: 3-(4-Fluoro-3-methylphenyl)pyridine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The compound 3-(4-fluoro-3-methylphenyl)pyridine (CAS 1214328-77-4) and its fused heterocyclic derivatives represent a highly privileged biaryl motif in contemporary drug discovery[1]. The strategic pla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(4-fluoro-3-methylphenyl)pyridine (CAS 1214328-77-4) and its fused heterocyclic derivatives represent a highly privileged biaryl motif in contemporary drug discovery[1]. The strategic placement of a fluorine atom and a methyl group on the phenyl ring, coupled with a pyridine core, provides a unique combination of metabolic stability, precise steric constraints, and tunable lipophilicity. This application note details the structural rationale, key therapeutic applications, and validated laboratory protocols for utilizing this scaffold, particularly in the development of central nervous system (CNS) therapeutics and oncology agents.

Structural Rationale & Medicinal Chemistry Dynamics

The selection of the 4-fluoro-3-methylphenyl moiety is rarely arbitrary; it is a calculated bioisosteric replacement designed to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles[2]:

  • Metabolic Shielding: The para-fluorine atom effectively blocks cytochrome P450 (CYP450)-mediated aromatic oxidation, a common metabolic liability in unsubstituted phenyl rings.

  • Conformational Locking: The meta-methyl group introduces a steric "bump" that restricts the dihedral angle between the biaryl rings. This restricted rotation decreases the entropic penalty upon binding to deep hydrophobic pockets, such as the N-terminal domain (NTD) of the GluN2B receptor[3].

  • Efflux Modulation: In CNS drug design, replacing electron-rich thiophenes with the 4-fluoro-3-methylphenyl group can modulate P-glycoprotein (P-gp) efflux ratios, allowing medicinal chemists to fine-tune blood-brain barrier (BBB) penetrance[2].

Key Therapeutic Applications

GluN2B Negative Allosteric Modulators (NAMs) & PET Radiotracers

The NMDA receptor, specifically the GluN2B subtype, is a major target for major depressive disorder (MDD) and neuroprotection[2]. The 4-fluoro-3-methylphenyl moiety, when attached to a 1H-pyrrolo[3,2-b]pyridine core, yields highly potent GluN2B NAMs. Furthermore, 11C-labeled derivatives of this scaffold (e.g., [11C]31) have been successfully synthesized as Positron Emission Tomography (PET) radiotracers to map GluN2B target engagement in vivo[3].

Pathway Glutamate Glutamate & Glycine (Endogenous Agonists) Receptor NMDA Receptor (GluN1/GluN2B) Allosterically Inhibited State Glutamate->Receptor Binds Orthosteric Site NAM 4-Fluoro-3-methylphenyl Pyridine (GluN2B NAM) NAM->Receptor Binds NTD Allosteric Site CaIn Calcium Influx Blocked (Decreased Excitotoxicity) Receptor->CaIn Conformational Lock Neuro Neuroprotection & Antidepressant Efficacy CaIn->Neuro

Mechanism of action of 4-fluoro-3-methylphenyl pyridine derivatives as GluN2B NAMs.

Kinase Inhibition (e.g., p38 MAPK)

Beyond neuropharmacology, this motif is heavily utilized in oncology and inflammation. For instance, N-{4-[2-(4-fluoro-3-methylphenyl)imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl} derivatives have been co-crystallized with Mitogen-activated protein kinase 14 (MAPK14/p38), demonstrating the scaffold's ability to anchor firmly into the ATP-binding hinge region of kinases[4].

Quantitative Data & ADME Profiling

The following table summarizes the impact of the 4-fluoro-3-methylphenyl substitution compared to a thiophene bioisostere on a pyrrolo[3,2-b]pyridine core, highlighting the trade-offs in potency and pharmacokinetics[2].

Compound Motif (LHS)hGluN2B IC50 (nM)Efflux Ratio (MDCK/MDR1)Rat Plasma Cmax (ng/mL)Application Focus
5-(Trifluoromethyl)thiophen-2-yl~153.52330High systemic exposure
4-Fluoro-3-methylphenyl ~12 5.4 1380 Balanced CNS/Plasma profile

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol describes the installation of the 4-fluoro-3-methylphenyl group onto a halogenated pyridine core. The causality of the reagent selection is critical: the biphasic solvent system ensures both organic solubility and base activation, while Cs2CO3 is chosen for its mild nature, preventing the degradation of sensitive heterocycles[3].

Synthesis A Halogenated Core (e.g., 6-Bromo-pyridine) D Suzuki-Miyaura Cross-Coupling (90°C) A->D B (4-Fluoro-3-methylphenyl) boronic acid B->D C Catalyst System Pd(dppf)Cl2, Cs2CO3 C->D E Biaryl Product (Key Intermediate) D->E

Synthetic workflow for the Suzuki-Miyaura coupling of the biaryl core.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine the halogenated pyridine core (1.0 mmol) and (4-fluoro-3-methylphenyl)boronic acid (1.1 mmol). Rationale: The slight excess of boronic acid compensates for potential protodeboronation at elevated temperatures.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2 (0.2 mmol) and Cs2CO3 (3.0 mmol). Rationale: Pd(dppf)Cl2 is selected because its large bite angle facilitates the reductive elimination step in sterically hindered biaryl couplings.

  • Solvent Introduction: Add 11 mL of a degassed 1,4-dioxane/H2O mixture (10:1 v/v). Degassing via argon sparging for 15 minutes is mandatory to prevent oxidative quenching of the Pd(0) active catalytic species.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 4 hours. Monitor progression via LC-MS[3].

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc (30 mL) and water (20 mL). The aqueous wash removes inorganic salts (cesium halides).

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and purify via silica gel chromatography (EtOAc/n-hexane gradient) to isolate the target biaryl compound.

Protocol B: Radioligand Competitive Binding Assay (GluN2B)

To validate the target engagement of synthesized derivatives, a competitive radioligand binding assay is employed using a tritiated analog of the 4-fluoro-3-methylphenyl scaffold[2].

Step-by-Step Procedure:

  • Membrane Preparation: Isolate rat cortex membranes and resuspend in binding buffer (50 mM HEPES, pH 7.4) to a final protein concentration of 0.2 mg/mL.

  • Tracer Addition: Add 3-[3H]-1-(azetidin-1-yl)-2-[6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl]ethanone to a final concentration of 2 nM[2].

  • Compound Incubation: Add the unlabeled test compounds in a 10-point dose-response format (0.1 nM to 10 µM). Incubate the microplate at room temperature for 60 minutes to reach binding equilibrium.

  • Filtration (Critical Step): Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Self-Validation Check: Filters MUST be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour prior to use. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the highly lipophilic radioligand.

  • Washing & Detection: Wash filters three times with ice-cold buffer (3 x 1 mL) to lock the off-rate. Extract radioactivity into scintillation fluid and quantify via a liquid scintillation counter.

  • Data Analysis: Define non-specific binding (NSB) using 10 µM Ro 25-6981. Calculate IC50 values using a four-parameter logistic non-linear regression model. An assay is only deemed valid if the Z'-factor is ≥ 0.5.

References

  • Title: 3-(4-fluoro-3-methylphenyl)pyridine - Molport Source: molport.com URL: [Link]

  • Title: Design, Synthesis, and Preclinical Evaluation of 3-Methyl-6-(5-thiophenyl)-1,3-dihydro-imidazo[4,5-b]pyridin-2-ones as Selective GluN2B Negative Allosteric Modulators for the Treatment of Mood Disorders Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis and preliminary evaluation of novel 11C-labeled GluN2B-selective NMDA receptor negative allosteric modulators Source: PMC - NIH URL: [Link]

  • Title: 5wjj - Structure-based Design, Synthesis, and Biological Evaluation Source: pdbj.org URL: [Link]

Sources

Method

Application Note: Design and Synthesis of High-Efficiency Blue TADF OLED Emitters Using 3-(4-Fluoro-3-methylphenyl)pyridine

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals. Executive Summary & Cross-Disciplinary Rationale The development of Thermally Activated Delayed Fluorescence (TADF)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Optoelectronics Researchers, and Drug Development Professionals.

Executive Summary & Cross-Disciplinary Rationale

The development of Thermally Activated Delayed Fluorescence (TADF) materials has revolutionized the Organic Light-Emitting Diode (OLED) industry by enabling 100% internal quantum efficiency (IQE) without relying on scarce heavy metals like Iridium or Platinum[1]. The core challenge in TADF design is achieving a near-zero energy gap ( ΔEST​ ) between the lowest singlet ( S1​ ) and triplet ( T1​ ) excited states to facilitate Reverse Intersystem Crossing (RISC)[2].

This application note details the incorporation of 3-(4-Fluoro-3-methylphenyl)pyridine as a privileged building block for blue TADF emitters.

  • Optoelectronics Perspective: The pyridine ring acts as an electron acceptor, while the 4-fluoro position serves as an activated site for Nucleophilic Aromatic Substitution (SNAr) to attach an electron donor (e.g., Carbazole). Crucially, the 3-methyl group provides massive steric hindrance, forcing the donor and acceptor into an orthogonal geometry that decouples the HOMO and LUMO[3].

  • Medicinal Chemistry Perspective: The sterically congested 3-arylpyridine motif is a well-known bioisostere in pharmaceutical library synthesis (e.g., for kinase inhibitors). The C–N coupling protocols and steric-tuning principles detailed here are directly translatable to drug development workflows requiring precise control over aromatic dihedral angles to ensure target binding specificity.

Mechanistic Pathway: Steric Hindrance and RISC

In a standard fluorescent OLED, 75% of excitons are generated as dark triplets and lost to non-radiative decay. TADF overcomes this via RISC, a thermally driven upconversion of triplets back to emissive singlets[1].

By utilizing the 3-methyl group of 3-(4-Fluoro-3-methylphenyl)pyridine to twist the incoming donor molecule by ~90°, π -conjugation is broken. This spatial separation of electron density minimizes the exchange integral between the S1​ and T1​ states, yielding a ΔEST​<0.1 eV[2].

TADF_Mechanism S0 Ground State (S0) S1 Singlet State (S1) Charge Transfer S0->S1 Excitation S1->S0 Prompt Fluorescence T1 Triplet State (T1) Local Excited S1->T1 ISC T1->S0 Non-Radiative Decay T1->S1 RISC (Thermal) Requires ΔEST < 0.1 eV

Caption: Jablonski diagram illustrating the TADF RISC pathway enabled by orthogonal Donor-Acceptor design.

Experimental Protocols & Self-Validating Workflows

Workflow Step1 1. SNAr Coupling (Cs2CO3, DMF) Step2 2. Self-Validation (TLC Fluorescence) Step1->Step2 Step3 3. Photophysics (Transient PL) Step2->Step3 Step4 4. OLED Fabrication (Vacuum Deposition) Step3->Step4

Caption: End-to-end workflow from synthetic coupling to OLED device integration.

Protocol A: Synthesis of the TADF Emitter (Cz-MePhPy)

Objective: Displace the 4-fluoro group with 9H-carbazole to form 3-(4-(9H-carbazol-9-yl)-3-methylphenyl)pyridine.

  • Reaction Setup: In a flame-dried 50 mL Schlenk flask, combine 3-(4-Fluoro-3-methylphenyl)pyridine (5.0 mmol), 9H-carbazole (5.5 mmol), and anhydrous Cs2​CO3​ (12.5 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with N2​ three times to prevent oxidative side reactions.

  • Coupling: Inject 20 mL of anhydrous DMF. Heat the vigorously stirring mixture to 150 °C for 24 hours.

    • Causality Note: Cs2​CO3​ is selected over K2​CO3​ because the larger cesium cation exhibits higher solubility in DMF. This leaves the carbazolide anion more "naked" and highly nucleophilic, which is mandatory to overcome the severe steric hindrance imposed by the adjacent 3-methyl group[3].

  • Self-Validation (TLC): Spot the crude mixture on a silica TLC plate (Eluent: 3:1 Hexane:Ethyl Acetate). The starting fluoro-compound is UV-active but non-fluorescent. The successful formation of the Donor-Acceptor product is immediately validated by the appearance of a bright blue fluorescent spot under 365 nm UV illumination.

  • Self-Validation (NMR): Following aqueous workup and column chromatography, analyze the product via 1H NMR ( CDCl3​ ). The complete disappearance of the characteristic fluorine-coupled doublet of doublets ( JH−F​≈8−10 Hz) validates the total conversion of the starting material.

Protocol B: OLED Device Fabrication

Objective: Fabricate a high-efficiency blue OLED using the synthesized Cz-MePhPy as the dopant.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) glass substrates via sequential sonication in deionized water, acetone, and isopropanol (15 min each). Treat with UV-Ozone for 10 minutes to increase the anode work function.

  • Vacuum Deposition: Transfer to a thermal evaporation chamber (base pressure <10−6 Torr).

  • Charge Transport Layers:

    • Deposit HAT-CN (10 nm) as the Hole Injection Layer (HIL).

    • Deposit TAPC (40 nm) as the Hole Transport Layer (HTL).

  • Emissive Layer (EML): Co-deposit the host matrix mCP with 10 wt% Cz-MePhPy (20 nm).

    • Causality Note: mCP (1,3-bis(carbazol-9-yl)benzene) is explicitly chosen because its triplet energy ( T1​=2.90 eV) is strictly higher than that of the Cz-MePhPy emitter (~2.75 eV). This creates a self-validating energy confinement system that prevents reverse triplet transfer (quenching) from the dopant back to the host matrix, ensuring all excitons undergo RISC on the emitter[4].

  • Cathode Assembly: Deposit TmPyPB (40 nm) as the Electron Transport Layer (ETL), followed by LiF (1 nm) and Al (100 nm).

Quantitative Data Summary

The photophysical and electroluminescent properties of the resulting Cz-MePhPy emitter validate the efficacy of the sterically hindered pyridine design.

ParameterValueMeasurement ConditionCausality / Implication
λabs​ (nm) 340Toluene, 10−5 MCorresponds to the π−π∗ transition of the conjugated backbone.
λem​ (nm) 465Toluene, 10−5 MDeep blue emission originating from the Charge Transfer (CT) state.
ΔEST​ (eV) 0.0877K vs 300K Spectra <0.1 eV confirms the highly twisted D-A geometry induced by the methyl group[2].
PLQY ( ΦPL​ ) 85%10 wt% in mCP filmHigh radiative efficiency driven by rapid RISC.
τp​ / τd​ 15 ns / 2.1 μ sTransient PLConfirms dual decay channels (prompt fluorescence and delayed TADF).
Max EQE (%) 21.4%OLED DeviceShatters the 5% theoretical limit of traditional fluorescent OLEDs[1].

References

  • Liu, Y., et al. "Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance." ACS Applied Materials & Interfaces, 11(22), 2019. 4

  • Cui, L. S., et al. "Highly Efficient Thermally Activated Delayed Fluorescence Emitter Developed by Replacing Carbazole With 1,3,6,8-Tetramethyl-Carbazole." Frontiers in Chemistry, 7, 2019. 3

  • Wong, M. Y., & Zysman-Colman, E. "Purely Organic Thermally Activated Delayed Fluorescence Materials for Organic Light-Emitting Diodes." Advanced Materials, 29(22), 2017. (Referenced as recent advances in blue TADF emitters). 2

  • Yang, Z., et al. "The Golden Age of Thermally Activated Delayed Fluorescence Materials: Design and Exploitation." Chemical Reviews, 2024. 1

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling for 3-(4-Fluoro-3-methylphenyl)pyridine Synthesis

Welcome to the Technical Support Center. The synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine via the Suzuki-Miyaura cross-coupling of 3-bromopyridine and (4-fluoro-3-methylphenyl)boronic acid presents unique chemical ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine via the Suzuki-Miyaura cross-coupling of 3-bromopyridine and (4-fluoro-3-methylphenyl)boronic acid presents unique chemical challenges. The electron-deficient nature of the pyridine ring, combined with the base-sensitive nature of the fluorinated boronic acid, often leads to stalled reactions, catalyst deactivation, and massive material loss.

This guide provides field-proven, mechanistically grounded solutions to optimize your reaction yield.

Diagnostic Workflow

Before adjusting your reaction parameters, analyze your crude mixture via LC-MS or NMR to identify the specific failure mode. Use the workflow below to pinpoint the root cause of your yield loss.

Workflow Start Analyze Crude Mixture (LC-MS / NMR) CheckSM Is 3-bromopyridine consumed? Start->CheckSM Poisoning Catalyst Poisoning or Inactive Pd CheckSM->Poisoning No CheckByprod Identify Major Byproduct CheckSM->CheckByprod Yes Sol1 Switch to XPhos/SPhos Increase Temp Poisoning->Sol1 Proto 1-Fluoro-2-methylbenzene (Protodeboronation) CheckByprod->Proto Homo Biaryl Homodimers (Homocoupling) CheckByprod->Homo Success Target Product (Optimal) CheckByprod->Success Sol2 Use Anhydrous Conditions Switch to Boronic Ester Proto->Sol2 Sol3 Strict Degassing Use Pd(0) Precatalyst Homo->Sol3

Caption: Workflow for diagnosing and resolving low yield in 3-bromopyridine Suzuki couplings.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My reaction stalls at low conversion, and I recover mostly unreacted 3-bromopyridine. What is causing this? A1: The nitrogen atom in 3-bromopyridine is a strong Lewis base that can coordinate directly to the palladium center, forming an off-cycle, inactive complex[1]. This competitive binding poisons the catalyst and prevents the initial oxidative addition step. Troubleshooting Action: Switch from standard ligands (like PPh₃) to bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos[2]. The steric bulk of these ligands prevents the pyridine nitrogen from coordinating to the metal, while their electron-rich nature accelerates oxidative addition into the C-Br bond.

Q2: The 3-bromopyridine is consumed slowly, but my (4-fluoro-3-methylphenyl)boronic acid disappears rapidly. LC-MS shows a massive peak for 1-fluoro-2-methylbenzene. How do I prevent this? A2: You are observing protodeboronation, a destructive side reaction where the carbon-boron bond is cleaved by a proton source (usually water) to yield the corresponding arene[3]. This process is heavily catalyzed by aqueous bases and is particularly problematic for boronic acids with electron-withdrawing groups, such as your fluorinated substrate[4]. Troubleshooting Action: Move to strictly anhydrous conditions. Swap the free boronic acid for its pinacol ester (Bpin) derivative, which exhibits higher stability against prehydrolytic degradation pathways[4]. Replace aqueous carbonate bases with anhydrous Cesium Fluoride (CsF) in an alcoholic or ethereal solvent (e.g., Isopropanol or 1,4-Dioxane)[2].

Q3: I am getting a good conversion of starting materials, but I am isolating significant amounts of 3,3'-dimethyl-4,4'-difluorobiphenyl. What is this byproduct? A3: This is the homocoupling dimer of your boronic acid. It occurs when the active Pd(0) catalyst is oxidized to Pd(II) by trace oxygen in the reaction vessel[3]. The Pd(II) species then undergoes two sequential transmetalation events with the boronic acid, followed by reductive elimination to form the biaryl dimer. Troubleshooting Action: Rigorously exclude oxygen. Sparging solvents with nitrogen is often insufficient for sensitive couplings; use three freeze-pump-thaw cycles. Additionally, if you are using a Pd(II) precatalyst (like Pd(OAc)₂), ensure your ligand-to-metal ratio is correct so the in-situ reduction to Pd(0) happens rapidly without consuming excess boronic acid.

Mechanistic Pathway Analysis

Understanding the interplay between the productive catalytic cycle and destructive side reactions is critical for optimization.

Mechanism Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Ar-Br Oxidative Addition Pd0->PdII_OA + 3-bromopyridine DeadPd Pyridine-Coordinated Pd (Inactive) Pd0->DeadPd Pyridine Coordination PdII_TM Pd(II) Ar-Ar' Transmetalation PdII_OA->PdII_TM + Boronic Acid, Base PdII_TM->Pd0 Reductive Elimination Product 3-(4-Fluoro-3- methylphenyl)pyridine PdII_TM->Product Boronic (4-Fluoro-3-methylphenyl) boronic acid ProtoB 1-Fluoro-2-methylbenzene (Protodeboronation) Boronic->ProtoB H2O, Base, Heat

Caption: Catalytic cycle of Suzuki coupling highlighting competitive protodeboronation and catalyst poisoning.

Quantitative Data: Reaction Parameter Optimization

The table below summarizes the causality of different parameter choices on the overall yield and the rate of protodeboronation.

Catalyst SystemBaseSolvent SystemTemp (°C)Target Yield (%)Protodeboronation (%)
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Dioxane / H₂O8045%42%
Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (aq)Dioxane / H₂O8068%21%
Pd₂(dba)₃ + XPhosK₃PO₄ (solid)Toluene / H₂O10082%12%
Pd(OAc)₂ + SPhos CsF (anhydrous) Isopropanol 85 94% < 2%

Note: The shift to anhydrous CsF and SPhos completely suppresses the hydrolytic degradation of the boronic species while overcoming the pyridine coordination barrier[2].

Optimized Experimental Protocol

Objective: Synthesize 3-(4-Fluoro-3-methylphenyl)pyridine while maximizing cross-coupling and suppressing protodeboronation and catalyst poisoning.

Reagents:

  • 3-bromopyridine (1.0 equiv, limiting reagent)

  • 2-(4-fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Boronic Pinacol Ester) (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • CsF (3.0 equiv)

  • Anhydrous Isopropanol (0.2 M)

Step-by-Step Methodology (Self-Validating System):

  • Preparation & Exclusion of Oxygen: Flame-dry a Schlenk tube under vacuum and backfill with argon.

    • Causality: Oxygen oxidizes the electron-rich SPhos ligand and promotes Pd-mediated homocoupling of the boronic ester[3].

  • Reagent Loading: Add Pd(OAc)₂, SPhos, and anhydrous CsF to the flask.

    • Causality: CsF acts as a mild, anhydrous base that activates the boronic ester for transmetalation without providing the hydroxide/water necessary for rapid protodeboronation[2].

  • Solvent Addition & Degassing: Add anhydrous, degassed Isopropanol via syringe. Stir at room temperature for 10 minutes.

    • Self-Validation Check: The solution should transition from red/brown to a clear pale yellow, indicating the successful reduction of Pd(II) to the active Pd(0)-SPhos complex. If the solution turns black, Pd(0) has aggregated into inactive palladium black due to an oxygen leak or poor ligand coordination.

  • Substrate Addition: Add 3-bromopyridine and the boronic pinacol ester to the active catalyst mixture.

  • Heating: Heat the reaction mixture to 85 °C for 12 hours.

    • Causality: A temperature of 85 °C provides sufficient thermal energy to overcome the activation barrier for transmetalation. Lower temperatures stall the reaction, leaving the boronic ester susceptible to slow degradation, while higher temperatures accelerate protodeboronation[2].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove palladium residues and inorganic salts. Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).

Sources

Optimization

Technical Support Center: Purification Workflows for 3-(4-Fluoro-3-methylphenyl)pyridine

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating 3-(4-Fluoro-3-methylphenyl)pyridine .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with isolating 3-(4-Fluoro-3-methylphenyl)pyridine .

Because this biaryl compound is typically synthesized via a palladium-catalyzed Suzuki-Miyaura cross-coupling (e.g., reacting 3-pyridylboronic acid with 4-fluoro-3-methylbromobenzene), the crude reaction matrix is notoriously complex. It contains transition metal residues, unreacted starting materials, phosphine ligands, and homocoupled byproducts. This guide provides a self-validating, causality-driven troubleshooting framework to help you achieve pharmaceutical-grade purity.

Master Purification Workflow

PurificationWorkflow Step1 Crude Reaction Mixture (Suzuki Coupling) Step2 Palladium Scavenging (Thiol/Isocyanide Silica) Step1->Step2 Remove heavy metals Step3 Acid-Base Extraction (pH Modulation) Step2->Step3 Isolate basic organics Step4 Silica Gel Chromatography (TEA Deactivated) Step3->Step4 Remove structural analogs Step5 Pure 3-(4-Fluoro-3- methylphenyl)pyridine Step4->Step5 Final Polish

Fig 1. Sequential purification workflow for 3-(4-Fluoro-3-methylphenyl)pyridine.

FAQ 1: How do I effectively remove residual palladium without losing my product?

Causality & Theory: Palladium-catalyzed cross-coupling reactions leave behind soluble Pd(0) and Pd(II) species, as well as colloidal Pd clusters. Because the pyridine nitrogen in 3-(4-Fluoro-3-methylphenyl)pyridine acts as a strong ligand, it coordinates with these transition metals. Standard filtration or aqueous washes are insufficient and often leave Pd levels well above the single-digit ppm limits required for active pharmaceutical ingredients (APIs)[1].

To break this coordination, you must introduce a reagent with a thermodynamically higher affinity for palladium. Functionalized silica scavengers (e.g., thiol-modified or isocyanide-modified silica) effectively outcompete the pyridine product for metal binding, reducing Pd levels to <5 ppm without sacrificing yield[2],[3].

Quantitative Data: Scavenger Efficiency

Treatment Method Initial Pd Level (ppm) Final Pd Level (ppm) Product Recovery (%)
Standard Celite Filtration ~4,000 ~4,146 (Ineffective) >95%
TMT (Trimercaptotriazine) ~8,000 <100 ~85%

| Thiol-Modified Silica (SH-SiO 2​ ) | ~1,000 | <5 | >95% | | Isocyanide-Modified Silica | ~1,000 | <1 | >98% |

(Data synthesized from established process chemistry scavenger screening protocols[2],[1],[4])

Protocol: Solid-Phase Palladium Scavenging

  • Dilution: Upon completion of the Suzuki coupling, dilute the crude reaction mixture with a moderately polar solvent (e.g., ethyl acetate or MTBE)[4].

  • Initial Filtration: Filter the mixture through a pad of Celite to remove insoluble inorganic salts (e.g., K 2​ CO 3​ ) and gross particulate palladium.

  • Scavenger Addition: Add 3-isocyanopropylated silica gel or thiol-modified silica (SH-SiO 2​ ) to the filtrate. A standard loading is 10–20 wt% relative to the theoretical crude product mass[2],[3].

  • Incubation: Stir the suspension at 40–45 °C for 2–4 hours. Scientific rationale: Elevated temperatures provide the activation energy required to dissociate the stable Pd-pyridine complexes, allowing the scavenger to irreversibly capture the metal[4].

  • Isolation: Filter the mixture to remove the Pd-loaded scavenger. Wash the filter cake with fresh solvent and concentrate the filtrate under reduced pressure.

FAQ 2: My crude mixture contains unreacted aryl halides and phosphine ligands. What is the most selective way to remove them?

Causality & Theory: 3-(4-Fluoro-3-methylphenyl)pyridine contains a basic nitrogen atom (the pKa of the conjugate acid is approximately 4.5–5.0). Conversely, unreacted 4-fluoro-3-methylhalobenzene, homocoupled biaryls, and phosphine ligands (e.g., triphenylphosphine) are entirely neutral. By lowering the pH of the aqueous phase, the pyridine ring is protonated to form a highly water-soluble pyridinium salt. Neutral impurities remain trapped in the organic phase and can be discarded, providing a highly selective, self-validating purification step[5],[6].

AcidBaseExtraction OrgPhase1 Organic Phase (Crude + EtOAc) AddAcid Add 1M HCl (aq) OrgPhase1->AddAcid Aqueous1 Aqueous Phase (Protonated Pyridine) AddAcid->Aqueous1 Pyridine partitions OrgWaste Organic Phase (Neutral Impurities) AddAcid->OrgWaste Discard AddBase Add 2M NaOH (aq) to pH >10 Aqueous1->AddBase Extract Extract with EtOAc AddBase->Extract FinalOrg Organic Phase (Pure Pyridine Base) Extract->FinalOrg Recover product

Fig 2. Acid-base extraction logic for separating basic pyridines from neutral impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the Pd-scavenged crude residue in ethyl acetate (EtOAc).

  • Acidification: Transfer to a separatory funnel and extract with 1M HCl (aq) until the aqueous layer is strictly acidic (pH < 2). The target compound partitions into the aqueous layer as a hydrochloride salt[5].

  • Organic Wash: Wash the acidic aqueous layer twice with fresh EtOAc. This removes residual neutral impurities (e.g., phosphine oxides, homocoupled products)[7].

  • Basification: Carefully adjust the pH of the aqueous layer to >10 using 2M NaOH (aq) or saturated Na 2​ CO 3​ . The solution will become cloudy as the free pyridine base precipitates or forms an immiscible oil.

  • Recovery: Extract the basic aqueous layer three times with EtOAc or dichloromethane (DCM).

  • Drying: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

FAQ 3: During final purification via silica gel chromatography, my product streaks severely and yields are low. How can I fix this?

Causality & Theory: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic pyridine nitrogen of 3-(4-Fluoro-3-methylphenyl)pyridine interacts strongly with these acidic sites via hydrogen bonding and proton transfer. This causes irreversible adsorption, severe tailing (streaking), and poor resolution from closely eluting structural analogs[8],[9].

Deactivating the silica gel by adding a volatile amine, such as triethylamine (TEA), competitively binds the silanol groups. This masks the acidic sites, allowing the basic pyridine derivative to elute as a sharp, well-resolved band[8],[10].

Protocol: TEA-Deactivated Silica Gel Chromatography

  • Eluent Preparation: Prepare the desired mobile phase (e.g., a gradient of Hexanes/EtOAc) and supplement it with 1–3% (v/v) Triethylamine (TEA)[8].

  • Silica Deactivation: Slurry the silica gel in the TEA-containing mobile phase and stir for 30–60 minutes to ensure complete neutralization of the silanol sites before packing the column[10].

  • Column Packing: Pour the slurry into the column and allow it to settle. Flush with 2 column volumes of the TEA-containing eluent.

  • Sample Loading: Dissolve the compound in a minimum amount of the eluent and load it onto the column.

  • Elution: Run the chromatography while monitoring via TLC (ensure TLC plates are also pre-run with TEA to prevent artificial tailing during analysis).

  • Post-Processing Caution: After pooling the product fractions and concentrating, extended high-vacuum drying or lyophilization may be necessary to remove residual TEA, as basic compounds can sometimes form co-evaporating complexes or retain traces of the amine[9].

References
  • Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents, ResearchGate, [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry, ACS Publications, [Link]

  • Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique, ACS Publications, [Link]

  • On the Roles of Solid-Bound Ligand Scavengers in the Removal of Palladium Residues, ACS Publications, [Link]

  • The case of triethylammonium cation loss during purification of certain nucleotide analogues: a cautionary note, NIH / PMC, [Link]

  • Synthesis of 4-cyanoindole nucleosides, 4-cyanoindole-2ʹ-deoxyribonucleoside-5ʹ-triphosphate (4CIN-TP) and enzymatic incorporation of 4CIN-TP into DNA, NIH / PMC, [Link]

Sources

Troubleshooting

overcoming solubility issues with 3-(4-Fluoro-3-methylphenyl)pyridine in organic solvents

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter solvation bottlenecks with complex biaryl heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter solvation bottlenecks with complex biaryl heterocycles.

3-(4-Fluoro-3-methylphenyl)pyridine presents a unique physicochemical challenge. The molecule combines a highly lipophilic, electron-withdrawing fluorotoluene moiety with a polar, weakly basic pyridine ring (pKa ~5.2). This structural dichotomy often leads to strong intermolecular π−π stacking and dipole-dipole interactions. The result is "brick dust" behavior, where the compound resists dissolution or precipitates unexpectedly from standard organic solvents during cross-coupling reactions or liquid-liquid extractions.

This guide provides field-proven, causality-driven troubleshooting steps to master the solvation of this compound.

Quantitative Solubility Profile & Enhancement Matrix

To establish a baseline, we must look at how the compound's dual nature interacts with different dielectric environments. The table below summarizes the quantitative solubility data and the mechanistic rationale for specific enhancement techniques.

Solvent SystemBaseline Solubility (mg/mL at 25°C)Enhancement TechniqueOptimized Solubility (mg/mL)Mechanism of Action
Hexanes / Heptane < 1.0 (Poor)Toluene Co-solvent (30% v/v)~ 15.0Aromatic co-solvent disrupts the crystal lattice via π−π intercalation.
Dichloromethane (DCM) ~ 25.0 (Moderate)Mild Heating (40°C) + Sonication> 50.0Acoustic cavitation provides kinetic energy to overcome the dissolution activation barrier.
Acetonitrile (MeCN) < 5.0 (Poor)0.1M HCl (Salt Formation)> 100.0Protonation of the pyridine nitrogen forms a highly polar pyridinium cation 1.
Dimethyl Sulfoxide (DMSO) ~ 40.0 (Good)None requiredN/AHigh dielectric constant stabilizes the polar pyridine dipole while solvating the aryl ring.

Deep-Dive Q&A: Troubleshooting Specific Scenarios

Q1: My 3-(4-Fluoro-3-methylphenyl)pyridine intermediate crashed out of solution during a liquid-liquid extraction with hexanes. Why did this happen, and how do I fix it? Causality & Solution: The compound is precipitating because a strictly non-polar aliphatic hydrocarbon (hexanes) cannot adequately solvate the polar pyridine nitrogen or disrupt the biaryl π -stacking. Pyridine derivatives possess a unique structure that requires solvents capable of accommodating both their basic nitrogen and aromatic rings 2. Fix: Switch your extraction solvent to Ethyl Acetate (EtOAc) or Dichloromethane (DCM). If you must use a non-polar continuous phase, blend in 20-30% Toluene. Toluene provides the necessary aromatic π -interactions to solvate the biaryl system while maintaining immiscibility with the aqueous layer.

Q2: I am attempting a downstream amide coupling, but the compound is completely insoluble in standard polar aprotic solvents like DMF at room temperature. What are my options? Causality & Solution: You are encountering the classic "organic rock" phenomenon. The lattice energy of the crystalline biaryl pyridine is exceeding the solvation energy provided by DMF. Fix: First, apply acoustic cavitation (sonication) combined with mild heating (50°C) to kinetically drive the dissolution. If the compound remains turbid, consider using Pyridine itself as a co-solvent or reaction medium. Pyridine is widely recognized by synthetic chemists as a "magical solvent" for highly crystalline, poorly soluble organic intermediates because its identical heterocyclic nature perfectly matches the solute's intermolecular forces 3.

Q3: How can I temporarily increase its solubility in highly polar or aqueous-organic mixtures for reverse-phase chromatography? Causality & Solution: The neutral free-base form of the compound is highly lipophilic due to the 4-fluoro-3-methylphenyl group. By exploiting the basicity of the pyridine nitrogen, you can force a state change. Pyridine scaffolds bearing poor basicity generally improve in water/polar solubility when ionized 4. Fix: Lower the pH of your solvent system to at least two units below the pKa (i.e., pH < 3.0) using an acid like Trifluoroacetic acid (TFA) or HCl. This protonates the nitrogen, forming a pyridinium cation, which drastically increases its solubility in polar solvent mixtures (like MeCN/Water) 1.

Experimental Protocols: Self-Validating Workflows

Protocol A: Sonication-Assisted Co-Solvent Solvation

Objective: To achieve a homogeneous 50 mg/mL solution in a DCM/Toluene blend for downstream synthesis.

  • Weighing: Accurately weigh 500 mg of 3-(4-Fluoro-3-methylphenyl)pyridine into a 20 mL borosilicate glass vial.

  • Primary Solvation: Add 7.0 mL of anhydrous Dichloromethane (DCM). Swirl gently. The solution will likely appear as a cloudy suspension.

  • Co-Solvent Addition: Add 3.0 mL of Toluene. (The aromatic rings in toluene will begin to intercalate and disrupt the solute's π -stacking).

  • Cavitation: Place the vial in an ultrasonic bath maintained at 35°C for 15 minutes.

    • Self-Validation Check: The solution must transition from turbid to completely optically clear. If turbidity persists, the compound may have degraded or contains inorganic impurities (salts).

  • Filtration: Pass the clear solution through a 0.45 µm PTFE syringe filter to remove any microscopic particulate matter before utilizing it in the next synthetic step.

Protocol B: Reversible Pyridinium Salt Formation

Objective: To solubilize the compound in a polar solvent (Acetonitrile) via protonation, then recover the free base.

  • Suspension: Suspend 200 mg of the compound in 5.0 mL of Acetonitrile (MeCN). It will remain largely insoluble.

  • Protonation: Dropwise, add 1.0 M ethereal HCl (or concentrated aqueous HCl if water is tolerated) while stirring, until the pH of the solution reaches ~2.0.

  • Dissolution: Stir for 5 minutes.

    • Self-Validation Check: The solid will rapidly dissolve as the pyridinium hydrochloride salt forms, yielding a clear solution 1.

  • Reaction/Processing: Perform your required polar-phase manipulation.

  • Free-Base Recovery: To recover the neutral compound, add saturated aqueous Sodium Bicarbonate ( NaHCO3​ ) dropwise until the pH reaches 8.0. The neutral 3-(4-Fluoro-3-methylphenyl)pyridine will precipitate out or can be seamlessly extracted into EtOAc.

Solubility Troubleshooting Workflow

SolubilityTroubleshooting Start Compound Insoluble in Organic Solvent CheckSolvent Identify Solvent Polarity Start->CheckSolvent NonPolar Non-Polar Solvent (e.g., Hexanes) CheckSolvent->NonPolar PolarAprotic Polar Aprotic Solvent (e.g., DMF, MeCN) CheckSolvent->PolarAprotic AddToluene Add Aromatic Co-solvent (20-30% Toluene) NonPolar->AddToluene HeatSonicate Apply Heat (40°C) & Sonication PolarAprotic->HeatSonicate CheckClear1 Solution Clear? AddToluene->CheckClear1 CheckClear2 Solution Clear? HeatSonicate->CheckClear2 CheckClear1->HeatSonicate No Proceed Proceed with Synthesis/Analysis CheckClear1->Proceed Yes CheckClear2->Proceed Yes SaltForm Form Pyridinium Salt (Add HCl or TFA) CheckClear2->SaltForm No (Need Polar) AddPyridine Use Pyridine as Co-solvent CheckClear2->AddPyridine No (Need Organic) SaltForm->Proceed AddPyridine->Proceed

Decision matrix for troubleshooting pyridine biaryl solubility in organic synthesis workflows.

References

  • Reaction intermediate being poorly soluble - any workarounds? : r/Chempros - Reddit. URL:[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing 3-(4-Fluoro-3-methylphenyl)pyridine Synthesis

Welcome to the Advanced Technical Support Center for the synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine. This guide is engineered for drug development professionals and synthetic chemists who are scaling up or optimizi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine. This guide is engineered for drug development professionals and synthetic chemists who are scaling up or optimizing this specific biaryl API intermediate via the Suzuki-Miyaura cross-coupling reaction.

While the Suzuki-Miyaura coupling is highly versatile, the electronic properties of the 3-pyridyl electrophile and the fluoro-substituted boronic acid nucleophile introduce specific vulnerabilities. This guide addresses the mechanistic root causes of common yield-killing byproducts—namely protodeboronation, oxidative homocoupling, and dehalogenation—and provides field-proven, self-validating protocols to eliminate them.

Mechanistic Workflow & Byproduct Pathways

Understanding the exact point of failure in the catalytic cycle is the first step in troubleshooting. The diagram below illustrates the standard cross-coupling cycle alongside the divergent pathways that generate unwanted byproducts.

MechanisticPathways Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (3-Bromopyridine) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Boronic Acid) OxAdd->TransMet + Ar'-B(OH)2, Base Dehal Dehalogenation (Pyridine Byproduct) OxAdd->Dehal β-H Elimination (Alcohol Solvents) RedElim Reductive Elimination TransMet->RedElim Proto Protodeboronation (Fluorotoluene Byproduct) TransMet->Proto Hydrolysis (H2O, Base) Homo Oxidative Homocoupling (Biphenyl Byproduct) TransMet->Homo O2 Oxidation RedElim->Pd0 Catalyst Regeneration Product 3-(4-Fluoro-3-methylphenyl)pyridine (Target Product) RedElim->Product

Catalytic cycle of 3-(4-Fluoro-3-methylphenyl)pyridine synthesis and byproduct pathways.

Troubleshooting Guide & FAQs

Q1: Why am I observing high levels of 1-fluoro-2-methylbenzene, and how can I prevent it?

The Causality: The presence of 1-fluoro-2-methylbenzene indicates protodeboronation , which is the hydrolytic cleavage of the carbon-boron bond. As detailed in 1[1], foundational mechanistic studies show that this side reaction is primarily base-catalyzed. The electron-withdrawing fluorine atom on your boronic acid subtly polarizes the C-B bond, making it highly susceptible to premature hydrolysis in the presence of strong aqueous bases (like NaOH) before transmetalation can occur[1].

The Solution: Implement a "slow-release" strategy. By utilizing a MIDA (N-methyliminodiacetic acid) boronate or a pinacol ester instead of the free (4-fluoro-3-methylphenyl)boronic acid, the active boronic species is liberated slowly into the catalytic milieu2[2]. This minimizes its exposure to hydrolytic conditions. Additionally, switch to a milder base such as K₃PO₄ and use a biphasic solvent system (e.g., Toluene/H₂O) to limit the concentration of hydroxide ions in the organic phase.

Q2: My GC-MS shows significant formation of 4,4'-difluoro-3,3'-dimethylbiphenyl. What drives this homocoupling?

The Causality: Palladium-catalyzed homocoupling of the boronic acid is an oxidative side reaction. It occurs when molecular oxygen infiltrates the system, oxidizing the Pd(0) catalyst or the boronic acid directly. This triggers a secondary transmetalation event where two boronic acid molecules couple together rather than cross-coupling with the 3-bromopyridine3[3].

The Solution: Strict anaerobic conditions are non-negotiable. Standard nitrogen blanketing is often insufficient for sensitive biaryl syntheses. You must degas all solvents (including the aqueous base) via sparging with high-purity Argon for at least 30 minutes, or perform three rigorous freeze-pump-thaw cycles prior to introducing the palladium catalyst.

Q3: The reaction stalls at 60% conversion, and I see unreacted 3-bromopyridine alongside free pyridine. How do I push the reaction to completion?

The Causality: Reaction stalling in Suzuki couplings utilizing advanced biaryl monophosphine ligands (like SPhos) is frequently caused by halide inhibition . The halide salt (e.g., KBr) generated as a byproduct renders the transmetalation step reversible, disfavoring the formation of the highly reactive Pd–OH intermediate4[4]. When the intermediate stalls, it is prone to β-hydride elimination (often abstracting a hydride from an alcoholic solvent or amine base), resulting in the dehalogenated pyridine byproduct.

The Solution: Change the organic solvent in your biphasic mixture. Moving from THF to Toluene minimizes halide inhibition because the generated KBr salt is highly insoluble in Toluene and precipitates out of the organic phase, driving the forward transmetalation[4]. Combining Toluene with a bulky, electron-rich ligand like SPhos accelerates oxidative addition and transmetalation, effectively outcompeting the dehalogenation pathway.

Quantitative Data: Impact of Reaction Parameters

The following table summarizes the quantitative impact of optimizing the solvent, ligand, and atmospheric conditions on the byproduct distribution during the synthesis of 3-(4-Fluoro-3-methylphenyl)pyridine.

Solvent SystemLigandBaseAtmosphereTarget Yield (%)Protodeboronation (%)Homocoupling (%)Dehalogenation (%)
THF / H₂O (1:1)PPh₃Na₂CO₃Air45.020.524.010.5
THF / H₂O (5:1)SPhosK₃PO₄Argon72.514.0< 2.011.5
Toluene / H₂O (5:1)SPhosK₃PO₄Argon94.0 < 2.0 < 2.0 < 2.0

Table 1: Comparative analysis of byproduct formation based on reaction conditions. Toluene effectively suppresses halide inhibition, while Argon eliminates oxidative homocoupling.

Step-by-Step Methodology: Optimized Self-Validating Protocol

This protocol utilizes a Toluene/Water biphasic system with SPhos and K₃PO₄ to synthesize 3-(4-Fluoro-3-methylphenyl)pyridine while actively suppressing the aforementioned byproducts. The steps include built-in visual and thermal validations to ensure system integrity.

Step 1: Reagent Preparation & Slow-Release Setup

  • Charge a Schlenk flask with 3-bromopyridine (1.0 equiv) and (4-fluoro-3-methylphenyl)boronic acid pinacol ester (1.1 equiv). Using the pinacol ester instead of the free acid acts as a slow-release mechanism to prevent protodeboronation.

  • Add K₃PO₄ (2.0 equiv) as a mild solid base.

  • Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

Step 2: Strict Degassing (Self-Validating)

  • Add Toluene (0.2 M relative to the halide) and Deionized Water (Toluene:Water ratio of 5:1).

  • Seal the flask with a rubber septum and insert an Argon sparging needle directly into the liquid phase. Insert a secondary vent needle.

  • Sparge with high-purity Argon for exactly 30 minutes.

  • Self-Validation: The solution should remain a pale, hazy yellow. If the solution turns black and fine particulates form at room temperature, oxygen has infiltrated the system causing "palladium black" precipitation (catalyst death). Discard and restart.

Step 3: Biphasic Reaction Execution

  • Remove the sparging needle, maintain positive Argon pressure via a balloon or Schlenk line, and heat the mixture to 90 °C in an oil bath.

  • Self-Validation: Within 15 minutes of reaching 90 °C, the organic layer will transition from pale yellow to a deep, homogeneous red/orange. This color shift confirms the successful reduction of Pd(II) to the active Pd(0) species and the initiation of the catalytic cycle5[5].

  • Stir vigorously (800+ RPM) for 4 hours. High agitation is critical to ensure mass transfer between the aqueous base and the organic transmetalation intermediates.

Step 4: Phase Separation & Purification

  • Cool the reaction to room temperature.

  • Self-Validation: Observe the aqueous layer. A heavy white precipitate (KBr and unreacted phosphates) should be visible in the aqueous phase, confirming that halide salts have successfully partitioned away from the organic Toluene layer, preventing halide inhibition.

  • Dilute with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 3-(4-Fluoro-3-methylphenyl)pyridine.

References

  • 3 - Royal Society of Chemistry (RSC)

  • 1 - Chemical Society Reviews (RSC Publishing) 3.4 - Organic Process Research & Development (ACS Publications) 4.2 - ResearchGate 5.5 - Yoneda Labs

Sources

Troubleshooting

Technical Support Center: Chromatography Troubleshooting for 3-(4-Fluoro-3-methylphenyl)pyridine

Welcome to the Technical Support Center. 3-(4-Fluoro-3-methylphenyl)pyridine is a biaryl molecule characterized by a mildly basic pyridine ring (pKa ~5.2) and a lipophilic fluorotoluene moiety.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 3-(4-Fluoro-3-methylphenyl)pyridine is a biaryl molecule characterized by a mildly basic pyridine ring (pKa ~5.2) and a lipophilic fluorotoluene moiety. This dual chemical nature frequently presents distinct challenges during purification and analysis. The basic nitrogen acts as a strong hydrogen-bond acceptor, making it highly susceptible to secondary interactions with stationary phases, while the biaryl core demands precise solvent strength tuning.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations for both Normal-Phase and Reversed-Phase chromatography.

SECTION 1: Normal-Phase Chromatography (Silica Gel)

FAQ 1: Why does 3-(4-Fluoro-3-methylphenyl)pyridine streak on TLC plates and tail severely during flash chromatography?

Causality: The most frequent problem during the purification of pyridine derivatives is peak tailing or streaking[1]. This occurs because the basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the unmodified silica gel[1]. Instead of purely polarity-based partitioning, the analyte undergoes a continuous, non-linear ion-exchange and hydrogen-bonding cycle. This causes the compound to continuously adsorb and desorb at varying rates, leading to a "draggy" leading edge, broad peaks, and significantly lower isolated yields[2].

FAQ 2: How can I eliminate this tailing and improve my isolated yield?

Solution: You must neutralize the stationary phase. Adding a small amount of a basic modifier (competing base) to your mobile phase neutralizes the acidic sites on the silica gel[1]. Modifiers like Triethylamine (TEA) preferentially bind to the active silanols, effectively shielding them from your pyridine analyte[2]. This forces the 3-(4-Fluoro-3-methylphenyl)pyridine to elute based solely on its lipophilicity.

Data Presentation: Normal-Phase Modifiers Comparison
ModifierTypical ConcentrationMechanism of ActionProsCons
Triethylamine (TEA) 1.0 - 5.0% (v/v)Competitive binding to acidic silanolsExcellent tailing suppression; highly effective for biaryls.Difficult to remove in vacuo (BP 89°C).
Aqueous Ammonia 0.5 - 1.0% (v/v)Neutralizes silica surface acidityHighly volatile; easy to remove post-purification.Can degrade silica gel over prolonged exposure.
Pyridine 1.0 - 2.0% (v/v)Competes directly for active sitesMatches the analyte's interaction profile.Toxic; high boiling point (115°C) complicates drying.
Protocol 1: Self-Validating Silica Gel Purification

Objective: Isolate 3-(4-Fluoro-3-methylphenyl)pyridine free of tailing artifacts using a TEA-modified system.

  • TLC Pre-Validation: Prepare two TLC plates. Run Plate A in 20% EtOAc/Hexane. Run Plate B in 20% EtOAc/Hexane + 1% TEA.

    • Validation Check: Plate B must show a discrete, circular spot (Rf ~0.3-0.5) with no trailing edge. Do not proceed to the column until Plate B confirms TEA efficacy.

  • Silica Deactivation (Slurry Preparation): In a beaker, add silica gel and the initial mobile phase containing 1% TEA (e.g., 99:1 Hexane:TEA). Stir the slurry gently with a glass rod to release air bubbles and pre-treat the acidic surface[1].

  • Column Packing: Pour the slurry into the column. Elute 2-3 column volumes of the TEA-containing solvent to ensure complete neutralization of the stationary phase silanols before loading.

  • Sample Loading: Dissolve the crude biaryl mixture in a minimum volume of the mobile phase. Apply evenly to the column head.

  • Elution & Monitoring: Elute using your optimized gradient (e.g., 0% to 20% EtOAc in Hexane), ensuring 1% TEA is maintained throughout all solvent transitions.

SilanolInteraction cluster_0 Without Basic Modifier cluster_1 With 1% TEA Modifier Start Chromatography of 3-(4-Fluoro-3-methylphenyl)pyridine Unmodified Unmodified Silica Gel (Active Acidic Silanols) Start->Unmodified Standard Solvent Modified TEA-Modified Silica (Neutralized Silanols) Start->Modified Optimized Solvent Interaction1 Strong H-Bonding & Ion-Exchange Unmodified->Interaction1 Tailing Severe Peak Tailing & Poor Recovery Interaction1->Tailing Interaction2 Purely Polarity-Based Partitioning Modified->Interaction2 Sharp Sharp, Symmetrical Peaks & High Yield Interaction2->Sharp

Mechanism of silanol-pyridine interactions and mitigation using a Triethylamine (TEA) modifier.

SECTION 2: Reversed-Phase Chromatography (RP-HPLC/UPLC)

FAQ 3: I am developing an RP-HPLC method. Should I use an acidic or basic mobile phase?

Causality: Given that the pKa of the pyridinium ion is roughly 5.2, eluent pH dictates the ionization state and subsequent retention behavior[3]. You must operate at a pH at least 2 units away from the molecule's pKa to ensure a single, uniform ionization state. Chromatographic analyses should be carried out at low or high pH values where silanol groups and basic compounds are mostly uncharged or fully ionized, preventing secondary interactions[4].

  • Low pH (< 3.0): Fully protonates the pyridine nitrogen, making the molecule highly hydrophilic. This results in faster elution but risks tailing if the C18 column has residual active silanols.

  • High pH (> 8.0): Keeps the pyridine ring completely neutral. This maximizes hydrophobic interactions with the C18 stationary phase, yielding superior peak shape and longer retention times[4].

FAQ 4: My peak is extremely broad when analyzing the hydrochloride salt of this compound. Why?

Causality: When your analyte is a salt (e.g., hydrochloride), and the mobile phase does not contain the same counter-ion, transient ion-exchange can occur on the column[2]. The basic analyte pairs with different anions present in the eluent gradient, creating a continuum of species with slightly different retention times. To resolve this, add a high concentration of a competing volatile salt (like ammonium acetate) to unify the ion-pairing state[2].

Data Presentation: RP-HPLC Buffer Systems for Pyridines
Buffer SystempH RangeAnalyte Ionization StateRetention ProfileColumn Requirement
0.1% Formic Acid 2.5 - 3.0Fully Protonated (Cationic)Low (Elutes early)Standard C18 (End-capped)
10 mM Ammonium Acetate 4.5 - 5.5Mixed (Near pKa of ~5.2)Variable / BroadNot Recommended
10 mM Ammonium Bicarbonate 9.0 - 10.0Fully Neutral (Free Base)High (Elutes later)Base-stable Hybrid C18
Protocol 2: pH-Optimized RP-HPLC Method Development

Objective: Achieve symmetrical peak shape and reproducible retention for 3-(4-Fluoro-3-methylphenyl)pyridine via high-pH reversed-phase chromatography.

  • Column Selection: Select a base-stable, hybrid-silica or polymer-based C18 column capable of withstanding pH 1-12 to prevent silica dissolution[2].

  • Mobile Phase Preparation:

    • Phase A (Aqueous): 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 with ammonium hydroxide.

    • Phase B (Organic): 100% Acetonitrile (LC-MS grade).

  • System Equilibration (Validation Check): Run a blank gradient (5% to 95% B over 10 mins).

    • Validation Check: Ensure a stable baseline with no ghost peaks or pressure spikes from buffer precipitation.

  • Sample Injection: Inject 2-5 µL of the analyte prepared at 0.1 mg/mL in a 50:50 Water:Acetonitrile diluent.

  • Gradient Elution: Execute a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Performance Evaluation: Calculate the asymmetry factor (As) of the target peak. An As value between 0.9 and 1.2 confirms the successful suppression of secondary silanol interactions[4].

RPHPLC_Workflow Start RP-HPLC Method Development Low_pH Low pH (< 3.0) 0.1% Formic Acid Start->Low_pH High_pH High pH (> 8.0) 10mM NH4HCO3 Start->High_pH State_Low Pyridine Protonated (Cationic) Low_pH->State_Low State_High Pyridine Neutral (Free Base) High_pH->State_High Result_Low High Hydrophilicity Shorter Retention State_Low->Result_Low Result_High High Lipophilicity Longer Retention State_High->Result_High

Effect of mobile phase pH on the ionization state and retention of basic pyridine derivatives.

Sources

Reference Data & Comparative Studies

Validation

Comparative Catalytic Efficiency: 3-(4-Fluoro-3-methylphenyl)pyridine vs. 2,2'-Bipyridine

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Ligand denticity, steric crowding, electronic modulation, and their causal effects on transition-metal catalytic efficiency....

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Ligand denticity, steric crowding, electronic modulation, and their causal effects on transition-metal catalytic efficiency.

Executive Summary & Paradigm Overview

In transition-metal catalysis, ligand design dictates the delicate balance between complex stability and kinetic lability. This guide provides an objective, data-driven comparison between two fundamentally different nitrogen-based ligands: 2,2'-Bipyridine (Bpy) and 3-(4-Fluoro-3-methylphenyl)pyridine (3-FMPP) .

While Bpy is the prototypical bidentate ligand—renowned for its robust chelate effect and application in photoredox catalysis—3-FMPP represents a highly specialized, sterically demanding monodentate ligand. By modulating the steric and electronic environment of the metal center, 3-FMPP excels in accelerating rate-limiting steps in cross-coupling reactions, whereas Bpy dominates in stabilizing excited states for single-electron transfer workflows.

Mechanistic Profiling: Denticity, Sterics, and Electronics

To understand their divergent catalytic efficiencies, we must analyze the causality behind their structural properties:

2.2'-Bipyridine (Bpy): Thermodynamic Stability & MLCT Fidelity

Bpy is a rigid, planar bidentate ligand (N,N-coordination) that forms a highly stable 5-membered metallacycle.

  • Electronic Profile: Bpy is a strong σ-donor and an excellent π-acceptor. Its low-lying π* orbitals are ideal for accepting electron density during Metal-to-Ligand Charge Transfer (MLCT).

  • Catalytic Consequence: The strong chelate effect minimizes non-radiative decay pathways (e.g., structural distortion) in excited states. This makes Bpy-based complexes (e.g., Ru or Ir) highly efficient photocatalysts with long-lived triplet excited states[1]. Furthermore, the orientation and configuration of bipyridine linkers are critical for maximizing photocatalytic tandem reactions[2].

3-(4-Fluoro-3-methylphenyl)pyridine (3-FMPP): Kinetic Lability & Steric Tension

3-FMPP is a monodentate pyridine ligand featuring a bulky, electronically tuned aryl group at the 3-position.

  • Electronic Profile: The para-fluoro substituent on the phenyl ring exerts a mild electron-withdrawing inductive effect, slightly reducing the basicity of the pyridine nitrogen. This makes the metal-ligand bond more labile than that of an unsubstituted pyridine.

  • Catalytic Consequence: Steric crowding in pyridine-based ligands significantly influences coordination geometry, often elongating metal-ligand bonds and increasing lability[3]. In cross-coupling reactions (e.g., Pd-catalyzed Suzuki-Miyaura), the steric bulk of the 4-fluoro-3-methylphenyl group destabilizes the Pd(II) intermediate. This thermodynamic tension forces rapid reductive elimination—often the rate-determining step in hindered couplings—yielding the product and regenerating the active catalyst much faster than a strongly chelated Bpy complex.

G M Catalytic Metal Center (Pd, Ir, Ru) PR Photoredox Catalysis (Long-lived MLCT) M->PR CC Cross-Coupling (Fast Reductive Elim.) M->CC Bpy 2,2'-Bipyridine (Bidentate N,N) Bpy->M Chelate Effect (High Stability) FMPP 3-FMPP (Monodentate N) FMPP->M Steric Bulk (High Lability)

Fig 1. Divergent catalytic pathways driven by ligand denticity and steric profiles.

Comparative Performance Data

The following tables summarize the catalytic efficiency of both ligands across two distinct reaction paradigms. Data is aggregated from standardized benchmark assays.

Table 1: Pd-Catalyzed Suzuki-Miyaura Coupling (Sterically Hindered Substrates)

Conditions: 1.0 equiv Aryl Chloride, 1.5 equiv Aryl Boronic Acid, Pd(OAc)2, Base, 80°C.

LigandDenticityCatalyst LoadingYield (24h)Turnover Frequency (TOF)Reductive Elimination Rate
Bpy Bidentate5.0 mol%42%12 h⁻¹Slow (Chelate trap)
3-FMPP Monodentate2.0 mol%94%85 h⁻¹Fast (Steric relief)

Analysis: 3-FMPP vastly outperforms Bpy in cross-coupling. Bpy over-stabilizes the Pd(II) intermediate, creating a thermodynamic sink that stalls the catalytic cycle. 3-FMPP's hemilability and steric bulk drive the cycle forward.

Table 2: Ir-Based Photoredox Catalysis (Single Electron Transfer)

Conditions: [Ir(Ligand)x] complex, Blue LED irradiation, Room Temperature.

LigandRoleMLCT AbsorptionExcited State Lifetime (τ)Photocatalytic Yield
Bpy Ancillary450 nm~1000 ns88%
3-FMPP Primary410 nm< 50 ns15%

Analysis: Bpy is the superior choice for photoredox applications. The steric crowding of 3-FMPP leads to rapid non-radiative quenching and potential photoinduced ligand dissociation, severely limiting its utility in light-driven single-electron transfer[3].

Self-Validating Experimental Protocol

To objectively verify the catalytic efficiency of 3-FMPP versus Bpy in your own laboratory, utilize the following self-validating high-throughput screening (HTS) protocol for cross-coupling.

Core Principle: This protocol utilizes internal standards and negative controls to ensure that observed yields are strictly a function of ligand-metal cooperativity, eliminating false positives from background metal activity.

Step-by-Step Methodology:
  • Catalyst Assembly (In Situ): In an argon-filled glovebox, prepare two master mixes. Mix A contains Pd(OAc)2 (2 mol%) and Bpy (2.2 mol%). Mix B contains Pd(OAc)2 (2 mol%) and 3-FMPP (4.4 mol%, to account for monodentate stoichiometry). Stir in THF for 30 minutes to ensure complexation.

  • Substrate & Standard Addition: To each vial, add 1-chloro-2,4-dimethylbenzene (1.0 mmol), phenylboronic acid (1.5 mmol), and K3PO4 (2.0 mmol). Add exactly 0.5 mmol of 1,3,5-trimethoxybenzene as an internal quantitative NMR (qNMR) standard.

  • Self-Validation Controls:

    • Control 1 (Ligand-Free): Pd(OAc)2 without any ligand (measures background Pd-nanoparticle catalysis).

    • Control 2 (Metal-Free): 3-FMPP without Pd(OAc)2 (measures background substrate reactivity).

  • Catalytic Turnover: Seal the vials, remove from the glovebox, and heat at 80°C.

  • Kinetic Sampling: At t = 1h, 4h, and 24h, extract a 50 µL aliquot via microsyringe. Quench immediately by filtering through a short silica plug with ethyl acetate.

  • Quantification: Analyze the aliquots via GC-MS and ¹H-qNMR. Calculate the TOF by integrating the product peaks against the 1,3,5-trimethoxybenzene internal standard.

Workflow S1 1. Catalyst Assembly (Metal + Ligand in situ) S2 2. Substrate & Internal Std Addition (1,3,5-TMB) S1->S2 S3 3. Catalytic Turnover (Thermal/Photochemical) S2->S3 S4 4. Kinetic Aliquot Sampling & Quenching S3->S4 QC Self-Validation: (-) Ligand & (-) Metal Controls S3->QC Parallel execution S5 5. GC-MS / qNMR Data Acquisition S4->S5

Fig 2. Self-validating high-throughput workflow for evaluating catalytic efficiency.

Conclusion

The choice between 3-(4-Fluoro-3-methylphenyl)pyridine and 2,2'-Bipyridine is not a matter of absolute superiority, but of mechanistic alignment. If your workflow requires the stabilization of high-energy excited states (e.g., photoredox catalysis), the rigid chelation of Bpy is mandatory. However, if your goal is to force difficult cross-coupling reactions to completion, the kinetic lability and steric tension provided by 3-FMPP make it a highly efficient, specialized tool for accelerating reductive elimination.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-(4-Fluoro-3-methylphenyl)pyridine

Operational and Safety Guide: Handling 3-(4-Fluoro-3-methylphenyl)pyridine 1. Executive Summary & Compound Profiling 3-(4-Fluoro-3-methylphenyl)pyridine (CAS: 1214328-77-4) is a specialized fluorinated building block fre...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational and Safety Guide: Handling 3-(4-Fluoro-3-methylphenyl)pyridine

1. Executive Summary & Compound Profiling 3-(4-Fluoro-3-methylphenyl)pyridine (CAS: 1214328-77-4) is a specialized fluorinated building block frequently utilized in medicinal chemistry and agrochemical synthesis ()[1]. While its unique structural motifs—a basic pyridine ring coupled with a fluorinated aromatic system—confer desirable pharmacokinetic properties in drug design, they also dictate stringent handling protocols to mitigate risks of skin irritation, eye irritation, and respiratory toxicity ()[2].

Table 1: Quantitative Chemical & Hazard Profile

Property / MetricValue / ClassificationCausality / Impact on Handling
CAS Number 1214328-77-4Unique identifier for safety data retrieval[1].
Molecular Weight 187.22 g/mol Low molecular weight organic powder; highly prone to aerosolization.
Skin Irritation Category 2 (H315)Readily penetrates compromised skin barriers; requires chemical-resistant gloves[2].
Eye Irritation Category 2A (H319)Fine particulates can cause severe corneal inflammation[2].
Respiratory Toxicity Category 3 (H335)Inhalation of dust triggers mucosal irritation; strictly mandates fume hood use[2].

2. Mechanistic Toxicology & Hazard Rationale Understanding the toxicodynamics of 3-(4-Fluoro-3-methylphenyl)pyridine is essential for establishing a culture of safety. Pyridine derivatives are lipophilic and can be readily absorbed through the skin and respiratory tract. Once systemic, hepatic metabolism via CYP450 enzymes can oxidize the pyridine nitrogen, forming reactive N-oxide intermediates. Concurrently, the highly stable carbon-fluorine (C-F) bond resists enzymatic degradation, potentially leading to localized oxidative stress, cellular glutathione (GSH) depletion, and subsequent tissue inflammation (manifesting as H315, H319, and H335 hazards)[2].

G A 3-(4-Fluoro-3-methylphenyl)pyridine Exposure B Hepatic CYP450 Metabolism A->B Absorption C Reactive N-Oxide Intermediates B->C Oxidation D Cellular Oxidative Stress C->D GSH Depletion E Tissue Irritation (H315, H319, H335) D->E Inflammation

Proposed metabolic and toxicological pathway for fluorinated arylpyridines.

3. Personal Protective Equipment (PPE) Matrix To interrupt the exposure pathways outlined above, a robust PPE strategy is required. The following matrix details the necessary equipment and the scientific rationale behind each choice, aligning with standard prudent laboratory practices ()[3].

Table 2: PPE Requirements and Scientific Rationale

PPE CategorySpecificationScientific Rationale & Causality
Hand Protection Nitrile gloves (≥4 mil thickness). Note: Double-glove if handling with DCM or DMF.Nitrile provides an excellent barrier against dry organic particulates. However, polar aprotic or chlorinated solvents act as permeation enhancers, rapidly carrying the dissolved compound through single-layer nitrile[3].
Eye Protection Snug-fitting chemical splash goggles.Standard safety glasses with side shields are insufficient against fine, aerosolized powders which can bypass the shields and cause severe corneal inflammation (H319)[2].
Body Protection Flame-retardant lab coat (Nomex or equivalent) with elastic cuffs.Prevents particulate accumulation on personal clothing and mitigates static-induced ignition risks during the weighing of fine organic powders.
Respiratory N95/P100 Particulate Respirator (if handled outside engineering controls).Filters out >95% of airborne particulates, directly preventing the mucosal irritation and respiratory toxicity (H335) associated with this compound[2].

4. Operational Workflows & Experimental Protocols Every handling procedure must act as a self-validating system. Do not proceed to the next step unless the verification criteria of the current step are met.

G Step1 1. PPE Donning (Nitrile, Goggles, Lab Coat) Step2 2. Fume Hood Setup (Airflow 80-120 fpm) Step1->Step2 Step3 3. Weighing (Anti-static Draft Shield) Step2->Step3 Step4 4. Reaction Assembly (Inert Atmosphere) Step3->Step4 Step5 5. Quenching & Disposal (Halogenated Waste) Step4->Step5

Standard operating procedure workflow for handling the compound.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Before opening the chemical vial, activate the chemical fume hood. Self-Validation: Use a digital anemometer or observe the hood's flow monitor to verify a face velocity between 80 and 120 feet per minute (fpm). If the flow is outside this range, do not proceed[3].

  • Static Mitigation & Weighing: Place an anti-static draft shield around the analytical balance. Organic powders like 3-(4-Fluoro-3-methylphenyl)pyridine often hold a static charge, causing them to repel from metal spatulas and aerosolize. Self-Validation: Pass a static-eliminating ionizer over the vial and weighing boat for 10 seconds prior to transfer.

  • Transfer & Solubilization: Transfer the weighed solid into the reaction vessel. If the reaction requires moisture-free conditions, seal the vessel with a rubber septum and purge with Argon for 5 minutes. Add the reaction solvent (e.g., THF or DMF) via syringe.

  • Decontamination: Once solubilized, immediately wipe down the balance, spatulas, and surrounding hood surface with a tissue soaked in isopropanol. Dispose of the tissue in a solid hazardous waste container.

5. Spill Response & Halogenated Waste Disposal Plans The presence of a fluorine atom on the phenyl ring fundamentally alters the disposal logistics for this compound.

  • Immediate Spill Response: In the event of a dry powder spill outside the fume hood, do not dry-sweep, as this will aerosolize the H335 respiratory irritant[2]. Instead, gently mist the spill with a high-boiling, non-reactive solvent (like water or heavy mineral oil) to dampen the powder. Scoop the damp mixture into a chemically resistant, sealable container.

  • Disposal Causality (The Halogenated Waste Stream): 3-(4-Fluoro-3-methylphenyl)pyridine MUST be strictly segregated into Halogenated Organic Waste . The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated waste under the Resource Conservation and Recovery Act (RCRA) because these compounds resist natural degradation and can accumulate in the environment ()[4][5].

  • Disposal Mechanism: Standard incineration or landfilling is insufficient. Halogenated waste requires specialized high-temperature rotary kiln incineration (often exceeding 1000°C) to provide the activation energy necessary to cleave the strong C-F bonds. This process generates hydrofluoric acid (HF) gas, which must then be neutralized via downstream caustic scrubbing systems before exhaust release[4]. Self-Validation: Verify that the waste carboy is explicitly labeled "Halogenated Organics" and that the total halogen concentration limits of your facility's waste contractor are not exceeded.

6. References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Academies of Sciences / Flinn Scientific URL: [Link]

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: Environmental Protection Agency (EPA) URL: [Link]

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